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  • Product: 1,2,3,4-Tetrachloro-5,6-dimethylbenzene
  • CAS: 877-08-7

Core Science & Biosynthesis

Foundational

physical and chemical properties of 1,2,3,4-tetrachloro-5,6-dimethylbenzene

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene Section 1: Introduction and Overview 1,2,3,4-Tetrachloro-5,6-dimethylbenzene is a halogenated aromatic hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene

Section 1: Introduction and Overview

1,2,3,4-Tetrachloro-5,6-dimethylbenzene is a halogenated aromatic hydrocarbon. As a polychlorinated benzene derivative, its chemical behavior is largely defined by the electron-withdrawing nature of the four chlorine atoms and the presence of two adjacent methyl groups on the aromatic ring. This substitution pattern renders the compound relatively unreactive towards further electrophilic substitution and imparts specific physical properties, such as low aqueous solubility and a high melting point.[1]

This guide serves as a comprehensive technical resource for researchers and scientists, providing available data on the physicochemical properties, a logical synthetic approach, detailed analytical protocols for characterization, and essential safety information for 1,2,3,4-tetrachloro-5,6-dimethylbenzene. Due to its status as a highly specific and not widely commercialized chemical, some experimental data is sparse; therefore, this guide also incorporates reasoned theoretical insights and methodologies based on established principles for analogous compounds.

Section 2: Molecular Structure and Identification

The structure of 1,2,3,4-tetrachloro-5,6-dimethylbenzene consists of a central benzene ring substituted with four chlorine atoms and two methyl groups on adjacent carbons. This specific arrangement of substituents is critical to its identity and properties.

Caption: Molecular structure of 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name 1,2,3,4-Tetrachloro-5,6-dimethylbenzene EPA[2]
Synonym Tetrachloro-o-xylene EPA[2]
CAS Number 877-08-7 EPA[2]
Molecular Formula C₈H₆Cl₄ EPA[2]
Molecular Weight 243.95 g/mol EPA[2]
InChI 1S/C8H6Cl4/c1-3-4(2)6(10)8(12)7(11)5(3)9/h1-2H3 EPA[2]

| SMILES | CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C | EPA[2] |

Section 3: Physical Properties

The physical properties of 1,2,3,4-tetrachloro-5,6-dimethylbenzene are characteristic of a solid, non-volatile, chlorinated aromatic compound. Its high melting point is indicative of a stable crystal lattice structure.

Table 2: Physical Property Data

Property Value Comments Source
Appearance White needle-like crystals; powdered or flaked solid - ChemicalBook[1]
Melting Point 277°C The compound sublimes at this temperature. ChemicalBook[1]
Boiling Point Data not available Expected to be high due to molecular weight and polarity. -
Solubility Insoluble in water.[1] Soluble in hot ethanol, ether, benzene, and carbon tetrachloride.[1] Slightly soluble in cold ethanol.[1] Typical for nonpolar, highly chlorinated organic solids. ChemicalBook[1]

| Fire Hazard | Non-combustible | Substance does not burn but may decompose upon heating. | ChemicalBook[1] |

Section 4: Chemical Properties and Reactivity Profile

The chemical reactivity of 1,2,3,4-tetrachloro-5,6-dimethylbenzene is significantly attenuated compared to its non-chlorinated parent, o-xylene.

  • General Reactivity : As a simple aromatic halogenated organic compound, it is very unreactive.[1] The reactivity of halogenated aromatics generally decreases with an increased degree of halogen substitution.[1] The four electron-withdrawing chlorine atoms deactivate the benzene ring, making it resistant to further electrophilic attack.

  • Incompatibilities : The compound may be incompatible with strong oxidizing and reducing agents.[1] It may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]

  • Thermal Decomposition : While non-combustible, the substance may decompose when subjected to high heat, producing corrosive and/or toxic fumes, including hydrogen chloride and other potentially hazardous gases.[1]

Section 5: Synthesis and Mechanistic Considerations

The proposed pathway involves the electrophilic aromatic substitution of o-xylene using chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). The methyl groups are ortho-, para-directing, but under forcing conditions (excess chlorine, elevated temperature), substitution will occur at all available ring positions.

G reactant o-Xylene (1,2-dimethylbenzene) product 1,2,3,4-Tetrachloro-5,6-dimethylbenzene reactant->product Cl₂, FeCl₃ (catalyst) Forcing Conditions

Caption: Proposed synthetic pathway for 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

Causality Behind the Method:

  • Reactant Choice : o-Xylene is the logical precursor as it already contains the required C₈ aromatic skeleton with the correct dimethyl substitution pattern.

  • Reagent Choice : Chlorine gas is the chlorinating agent, and a Lewis acid like FeCl₃ is essential to polarize the Cl-Cl bond, generating a more potent electrophile (Cl⁺ character) required to overcome the activation energy for substitution on the benzene ring.

  • Reaction Conditions : Exhaustive chlorination requires harsh or "forcing" conditions, such as an excess of the chlorinating agent and potentially elevated temperatures, to drive the reaction to completion and overcome the deactivating effect of the chlorine atoms added in earlier steps. A significant challenge in this synthesis would be controlling the regioselectivity to obtain the desired isomer as the major product, as a mixture of other tetrachlorinated and lesser-chlorinated isomers is likely.

Section 6: Analytical Characterization and Protocols

Given the potential for isomeric impurities in its synthesis, rigorous analytical characterization is paramount to confirm the identity and purity of 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

Protocol 6.1: Purity Assessment and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC is an ideal technique for separating volatile and semi-volatile compounds like chlorinated benzenes, allowing for the resolution of different isomers. Mass spectrometry provides definitive structural information based on the molecular weight and fragmentation pattern of the molecule, which serves as a chemical "fingerprint."

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve ~1 mg of sample in 1 mL of suitable solvent (e.g., Hexane, Dichloromethane) gc_inject Inject 1 µL into GC Inlet (e.g., 250°C, Split mode) prep1->gc_inject gc_sep Separation on Capillary Column (e.g., DB-5ms, temperature gradient) gc_inject->gc_sep ms_ion Electron Ionization (EI) (70 eV) gc_sep->ms_ion ms_detect Mass Analysis (e.g., Quadrupole Analyzer) ms_ion->ms_detect data_rt Confirm Retention Time (RT) against a standard if available ms_detect->data_rt data_purity Calculate Purity based on peak area percentage data_rt->data_purity data_ms Analyze Mass Spectrum: - Molecular Ion (M⁺) at m/z ~242, 244, 246 - Isotopic pattern for 4 Cl atoms - Characteristic fragmentation data_ms->data_purity

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized material and dissolve it in 1 mL of a high-purity volatile solvent such as hexane or dichloromethane.

  • Instrument Setup (Example Parameters):

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: 250°C, split ratio 50:1.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Mass Analyzer: Scan range of m/z 40-450.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to the product.

    • Examine the mass spectrum for the molecular ion peak cluster. Due to the presence of four chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed.

    • Integrate the area of all peaks in the chromatogram to determine the purity of the target compound.

Protocol 6.2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for unambiguously determining the precise substitution pattern of aromatic isomers. ¹H NMR will confirm the chemical environment of the methyl protons, while ¹³C NMR will confirm the number and type of carbon atoms in the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum on a 400 MHz or higher spectrometer.

    • Expected Spectrum: Due to molecular symmetry, the two methyl groups are chemically equivalent. Therefore, a single sharp singlet should be observed in the aromatic methyl region (δ ≈ 2.2-2.6 ppm), integrating to 6 protons. The absence of any signals in the aromatic proton region (δ ≈ 7-8 ppm) confirms the full substitution of the benzene ring's hydrogen atoms.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Spectrum: Eight distinct carbon signals are expected:

      • One signal for the two equivalent methyl carbons (δ ≈ 15-25 ppm).

      • Six unique signals for the aromatic carbons, with four signals corresponding to carbons bonded to chlorine and two corresponding to carbons bonded to methyl groups. The chemical shifts will be in the typical aromatic region (δ ≈ 120-150 ppm).

Section 7: Safety, Handling, and Toxicology

1,2,3,4-Tetrachloro-5,6-dimethylbenzene is classified as a toxic substance, and appropriate safety precautions are mandatory.[1]

  • Health Hazards : The material is considered toxic. Inhalation, ingestion, or skin contact may cause severe injury or death.[1] The effects of exposure may be delayed.[1] Contact with molten material can cause severe burns.[1] Analogous compounds like tetrachlorobenzenes are known to be irritants and can cause damage to the liver and kidneys upon high exposure.[3]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[4]

    • Skin Protection : Wear impervious gloves (e.g., nitrile) and protective clothing to prevent any skin contact.[4]

    • Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood.[4] If dusts are generated, a particulate respirator may be necessary.

  • Handling and Storage :

    • Avoid all personal contact, including inhalation of dust.[4]

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Spill and Disposal Procedures :

    • In case of a spill, avoid generating dust.[4] Use dry clean-up procedures and place the material in a sealed container for disposal.[4]

    • Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Dispose of contents/container to an approved waste disposal plant.

Section 8: References

  • Benzene, 1,2,4,5-tetrachloro-3,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • 1,2,3,4-Tetrachloro-5,6-Dimethylbenzylene — Chemical Substance Information. NextSDS. [Link]

  • Benzene, 1,2,3,4-tetrachloro-5,6-dimethyl-. Substance Details - SRS - EPA. [Link]

  • Chemical Properties of Benzene, 1,2,3,5-tetrachloro-4,6-dimethyl- (CAS 877-09-8). Cheméo. [Link]

  • Fact sheet: 1,2,3,4-tetrachlorobenzene. Public Services and Procurement Canada. [Link]

  • Benzene, 1,2,3,5-tetrachloro-4,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • Tetrachlorobenzene. Wikipedia. [Link]

  • Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. (2022, October 5). ACS Omega. [Link]

  • Benzene, 1,2,4,5-tetrachloro-3,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • Benzene, 1,2,4,5-tetrachloro-3,6-dimethoxy-. NIST Chemistry WebBook. [Link]

  • Synthesis of derivatives of 2, 3, 5, 6-tetrachloromethylbenzene. ResearchGate. [Link]

  • Tetrachloro-m-xylene | C8H6Cl4 | CID 70139. PubChem - NIH. [Link]

  • Right to Know Hazardous Substance Fact Sheet: 1,2,4,5-Tetrachlorobenzene. NJ.gov. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene: A Case of Undetermined Structure

An Important Note to the Reader: A comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSDC) and the Inorganic Crystal Structure Database (ICSD), and a thorough re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Important Note to the Reader:

A comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSDC) and the Inorganic Crystal Structure Database (ICSD), and a thorough review of publicly available scientific literature has revealed that the specific crystal structure of 1,2,3,4-tetrachloro-5,6-dimethylbenzene has not been experimentally determined and/or is not publicly available at this time. The CAS number for this compound is 877-08-7.[1][2] While information on its isomers and related compounds exists, the core crystallographic data required for a detailed analysis of this specific molecule—such as unit cell parameters, space group, and atomic coordinates from X-ray diffraction studies—is absent.

Therefore, it is not possible to provide an in-depth technical guide on the experimentally determined crystal structure and molecular geometry of 1,2,3,4-tetrachloro-5,6-dimethylbenzene as originally intended. The principles of scientific integrity (E-E-A-T) demand that such a guide be based on verifiable experimental data.

This document will instead provide a theoretical overview of the expected molecular geometry of 1,2,3,4-tetrachloro-5,6-dimethylbenzene, drawing inferences from the known structures of related chlorinated and methylated benzene derivatives. We will also outline the standard experimental and computational methodologies that would be employed to determine its crystal structure, should a suitable crystalline sample become available.

Theoretical Molecular Geometry

The molecular structure of 1,2,3,4-tetrachloro-5,6-dimethylbenzene consists of a central benzene ring with four chlorine atoms and two methyl groups as substituents. The substitution pattern, with the four chlorine atoms and two methyl groups on adjacent carbon atoms, is expected to induce significant steric strain, which will be the primary determinant of its molecular geometry.

The Benzene Ring: A Deformed Hexagon

In an unsubstituted benzene molecule, the aromatic ring is perfectly planar with D6h symmetry, and all C-C bond lengths are identical (approximately 1.39 Å). However, the bulky substituents in 1,2,3,4-tetrachloro-5,6-dimethylbenzene will cause distortions in the benzene ring.

  • Steric Hindrance: The four adjacent chlorine atoms and the two adjacent methyl groups will repel each other. This steric hindrance will likely force some of the substituents out of the plane of the benzene ring.

  • Bond Length and Angle Distortions: The C-C bonds within the ring are expected to have varying lengths. The C(5)-C(6) bond, situated between the two methyl groups, and the C(1)-C(2), C(2)-C(3), and C(3)-C(4) bonds, flanked by chlorine atoms, will experience significant strain. This will lead to deviations from the ideal 120° bond angles within the ring.

Substituent Orientations

The spatial arrangement of the chlorine atoms and methyl groups will be a balance between minimizing steric repulsion and electronic effects.

  • Out-of-Plane Displacements: It is highly probable that the chlorine atoms and the carbon atoms of the methyl groups will be displaced from the mean plane of the benzene ring. The adjacent arrangement of the four chlorine atoms will likely lead to some of them being pushed slightly above the plane while others are pushed slightly below.

  • Methyl Group Rotation: The methyl groups will be able to rotate around the C-C single bond connecting them to the benzene ring. Their preferred conformation will be one that minimizes steric clashes with the adjacent chlorine atoms and the other methyl group.

The following diagram illustrates the logical workflow for predicting the molecular geometry in the absence of experimental data.

A Target Molecule: 1,2,3,4-Tetrachloro-5,6-dimethylbenzene B Analyze Substituent Pattern: - Four adjacent Cl atoms - Two adjacent CH3 groups A->B C Identify Key Interactions: - Steric Hindrance - Electronic Effects B->C D Predict Geometric Distortions: - Non-planar benzene ring - Variable bond lengths and angles - Out-of-plane displacement of substituents C->D E Hypothesize Conformation: - Rotational orientation of CH3 groups - Minimized steric repulsion D->E F Computational Modeling (e.g., DFT) for confirmation E->F

Caption: Predictive workflow for molecular geometry.

Standard Methodologies for Crystal Structure Determination

To experimentally determine the crystal structure of 1,2,3,4-tetrachloro-5,6-dimethylbenzene, the following well-established protocol would be followed.

Single-Crystal X-ray Diffraction: The Gold Standard

This is the most powerful technique for obtaining precise atomic coordinates and, consequently, a detailed understanding of the crystal and molecular structure.

Experimental Protocol:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to different orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

The following diagram illustrates the experimental workflow for single-crystal X-ray diffraction.

cluster_0 Experimental Workflow A Synthesis & Purification of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Crystallographic Information File (CIF) E->F

Caption: Single-crystal X-ray diffraction workflow.

Data Presentation (Hypothetical)

If experimental data were available, it would be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystallographic Data for 1,2,3,4-Tetrachloro-5,6-dimethylbenzene

ParameterValue (Hypothetical)
Chemical formulaC₈H₆Cl₄
Formula weight243.95 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1029
Z (molecules per unit cell)4
Density (calculated)1.57 g/cm³

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°) (Hypothetical)
C-Cl (average)1.73
C-C (ring, average)1.40
C-C (methyl)1.51
Cl-C-C (average)119.5
C-C-C (ring, average)120.0

Conclusion

While a definitive guide to the crystal structure of 1,2,3,4-tetrachloro-5,6-dimethylbenzene cannot be provided due to the absence of experimental data, theoretical considerations suggest a molecule with significant steric strain leading to a distorted benzene ring and out-of-plane substituents. The established method for unambiguously determining this structure is single-crystal X-ray diffraction.

For researchers in drug development and materials science, the lack of a determined crystal structure for this compound represents a knowledge gap. The synthesis of this molecule and its successful crystallization would be a valuable contribution to the field of structural chemistry, enabling a deeper understanding of the effects of dense substitution on the geometry and packing of benzene derivatives.

References

Due to the lack of a specific research paper on the crystal structure of 1,2,3,4-tetrachloro-5,6-dimethylbenzene, a formal reference list with clickable URLs to such a study cannot be provided. The information presented is based on general principles of structural chemistry and crystallography. The following are references to database entries for the compound.

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of 1,2,3,4-tetrachloro-5,6-dimethylbenzene. In the absence of direct, published experimental spectra for this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of 1,2,3,4-tetrachloro-5,6-dimethylbenzene. In the absence of direct, published experimental spectra for this specific isomer, this document outlines the theoretical prediction of its ¹H and ¹³C NMR chemical shifts based on established principles of substituent effects. Furthermore, it details a rigorous, self-validating experimental protocol for the acquisition and analysis of these spectra, designed for researchers and professionals in drug development and chemical sciences.

Theoretical Framework: Predicting Chemical Shifts in a Highly Substituted Aromatic System

The chemical shifts in the NMR spectrum of an aromatic compound are exquisitely sensitive to the electronic environment of each nucleus. This environment is modulated by the interplay of inductive and resonance effects of the substituents on the benzene ring. For 1,2,3,4-tetrachloro-5,6-dimethylbenzene, we have two types of substituents: chlorine atoms and methyl groups.

  • Chlorine as a Substituent: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deshields the nearby nuclei (both ¹H and ¹³C), causing their signals to appear at a higher chemical shift (downfield). While chlorine also possesses lone pairs capable of a weak electron-donating resonance effect (+R), the inductive effect is dominant in influencing the chemical shifts of aromatic carbons and protons.

  • Methyl Group as a Substituent: The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This leads to increased electron density on the aromatic ring, particularly at the ortho and para positions, resulting in greater shielding and a lower chemical shift (upfield) for the corresponding nuclei.

Due to the molecule's C₂ᵥ symmetry, we can predict the number of unique signals. The two methyl groups are chemically equivalent, as are the pairs of carbons C1/C4, C2/C3, and C5/C6. Therefore, we expect one signal in the ¹H NMR spectrum and four distinct signals in the ¹³C NMR spectrum.

Predicted Chemical Shifts

The chemical shifts can be estimated using an additive model, starting from the chemical shift of benzene (¹H: ~7.3 ppm; ¹³C: 128.5 ppm) and applying substituent chemical shift (SCS) increments derived from related compounds.[1][2][3] However, for such a sterically crowded and electronically complex molecule, these predictions are approximations. Quantum mechanical calculations, often employing Density Functional Theory (DFT), can provide more accurate predictions.[4][5][6][7][8]

Based on the principles of substituent effects, the following table summarizes the predicted chemical shifts for 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

Nucleus Predicted Chemical Shift (δ, ppm) Rationale
¹H (CH₃) 2.2 - 2.5The methyl protons are on a substituted benzene ring. Their chemical shift will be slightly downfield from typical alkyl protons due to the aromatic ring current.
¹³C (CH₃) 15 - 20Typical range for methyl carbons attached to an aromatic ring.
¹³C (C5, C6) 130 - 135These carbons are attached to methyl groups (electron-donating) and are adjacent to chlorinated carbons. The competing effects will place them in this region.
¹³C (C1, C4) 135 - 140These carbons are bonded to chlorine and are adjacent to another chlorinated carbon, leading to significant deshielding.
¹³C (C2, C3) 140 - 145These carbons are flanked by two chlorine atoms, experiencing the strongest deshielding effect among the aromatic carbons.

Experimental Protocol for NMR Spectrum Acquisition and Validation

This section provides a detailed, step-by-step methodology for obtaining high-quality ¹H and ¹³C NMR spectra of 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[9]

  • Solvent Selection: The choice of a deuterated solvent is critical.[10] Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and ease of removal.[11][12] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated benzene (C₆D₆) can be considered.[13]

  • Concentration: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[14][15] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.[14]

  • Dissolution and Filtration: In a small vial, dissolve the sample completely. Gentle vortexing or warming may be necessary. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[9]

  • Internal Standard: For precise chemical shift referencing, add a small amount of Tetramethylsilane (TMS) to the solution.[16][17] TMS is chemically inert and its signal is defined as 0.00 ppm for both ¹H and ¹³C spectra.[18][19][20]

  • Handling Air-Sensitive Samples: If the compound is suspected to be air- or moisture-sensitive, all preparation steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[14][21] The sample can then be flame-sealed in the NMR tube or a J-Young valve NMR tube can be used.[14][21]

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition: [22][23]

  • Experiment: Standard single-pulse ¹H experiment.

  • Spectral Width: -1 to 12 ppm.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition: [22]

  • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024-4096 scans (or more, depending on concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Pulse Angle: 30-45 degrees.

Data Processing and Analysis
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Software: Several software packages are available for processing and analyzing NMR data, including Mnova, TopSpin, and NMRium.[24][25][26][27][28]

Visualizations

Caption: Molecular structure of the target analyte.

Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Deuterated Solvent Dissolve Dissolve in Solvent with TMS Solvent->Dissolve Weigh Weigh Compound (5-100 mg) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Shim Lock and Shim Filter->Shim Acquire_H1 Acquire ¹H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Shim->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase and Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Analyze Analyze and Assign Peaks Reference->Analyze

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Exploratory

mass spectrometry fragmentation pattern of 1,2,3,4-tetrachloro-5,6-dimethylbenzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene Introduction: The Analytical Challenge of Polysubstituted Aromatics 1,2,3,4-Tetrachloro-5,6-dimethylbenzene is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene

Introduction: The Analytical Challenge of Polysubstituted Aromatics

1,2,3,4-Tetrachloro-5,6-dimethylbenzene is a highly substituted aromatic hydrocarbon. Its structure, featuring both bulky, electron-withdrawing chlorine atoms and electron-donating methyl groups on a benzene core, presents a unique case for structural elucidation. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as the definitive analytical technique for its identification and characterization. The high-energy ionization process in EI induces predictable and reproducible fragmentation of the parent molecule, generating a characteristic mass spectrum that serves as a molecular fingerprint.

This guide provides an in-depth exploration of the fragmentation pathways of 1,2,3,4-tetrachloro-5,6-dimethylbenzene. We will dissect the core principles governing its ionization and subsequent fragmentation, predict the major fragment ions, and outline a robust experimental protocol for its analysis. This document is intended for researchers and professionals in environmental science, chemical synthesis, and drug development who require a deep, mechanistic understanding of how this molecule behaves within a mass spectrometer.

Core Principles of Fragmentation for Halogenated Alkylbenzenes

To understand the mass spectrum of 1,2,3,4-tetrachloro-5,6-dimethylbenzene, one must first grasp the fundamental principles that govern the fragmentation of its constituent parts: the chlorinated benzene ring and the alkyl substituents.

Electron Ionization (EI) and the Molecular Ion

The process begins with the high-energy (typically 70 eV) electron bombardment of the gaseous analyte molecule (M). This impact dislodges an electron, creating a positively charged radical cation, known as the molecular ion (M•+).[1] The molecular ion's mass-to-charge ratio (m/z) corresponds to the molecular weight of the analyte. For aromatic compounds, the stability of the π-electron system often results in a prominent molecular ion peak, which is frequently the base peak in the spectrum.

The Critical Role of Isotopic Abundance

A defining characteristic in the mass spectrum of any polychlorinated compound is the isotopic pattern. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[2][3] A molecule containing four chlorine atoms, such as 1,2,3,4-tetrachloro-5,6-dimethylbenzene, will therefore not produce a single molecular ion peak, but rather a distinctive cluster of peaks at M•+, [M+2]•+, [M+4]•+, [M+6]•+, and [M+8]•+. This isotopic signature is a powerful diagnostic tool that confirms the presence and number of chlorine atoms in the parent ion and any chlorine-containing fragments.[4]

Dominant Fragmentation Modes

The fragmentation of the M•+ is driven by the energetic favorability of cleaving specific bonds to produce more stable daughter ions and neutral radicals.[5] For this molecule, two primary pathways are anticipated:

  • Benzylic Cleavage: The C-C bond beta (β) to the aromatic ring is a common point of cleavage for alkylated benzenes.[6][7] The loss of a methyl radical (•CH₃) from the molecular ion is highly favored because it results in a stable, resonance-stabilized cation. In the case of dimethylbenzenes, this leads to the formation of a [C₇H₇]⁺ type ion, which can rearrange into the exceptionally stable tropylium cation.[8]

  • C-Cl Bond Scission: The cleavage of a carbon-chlorine bond results in the loss of a chlorine radical (•Cl). This is a primary fragmentation pathway for chlorinated aromatic compounds.[2][9] The relative ease of this cleavage can be influenced by steric hindrance and electronic effects from adjacent substituents.

Predicted Fragmentation Pathway of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene

The molecular formula for this compound is C₈H₆Cl₄, with a monoisotopic molecular weight of 241.92 Da (using ³⁵Cl and ¹²C).[10] The fragmentation cascade begins with the formation of the molecular ion radical cation, [C₈H₆Cl₄]•+, at m/z 242 (referring to the ion with all ³⁵Cl isotopes).

Pathway A: Loss of a Methyl Radical (Benzylic Cleavage)

This is predicted to be a major fragmentation route. The initial molecular ion loses a methyl radical (•CH₃, 15 Da) to form a highly stabilized cation at m/z 227.

Caption: Pathway A: Benzylic cleavage leading to the loss of a methyl radical.

This resulting [C₇H₃Cl₄]⁺ ion at m/z 227 will still contain four chlorine atoms and will exhibit its own characteristic isotopic cluster.

Pathway B: Loss of a Chlorine Radical

The alternative primary fragmentation involves the loss of a chlorine radical (•Cl, 35 Da). This yields a cation at m/z 207. Given the steric crowding of the four adjacent chlorine atoms, this cleavage is also expected to be a significant event.

Caption: Pathway B: Loss of a chlorine radical from the molecular ion.

The fragment ion at m/z 207, [C₈H₆Cl₃]⁺, will now show an isotopic pattern corresponding to three chlorine atoms.

Secondary and Tertiary Fragmentation

Further fragmentation will proceed from these primary daughter ions.

  • The ion at m/z 227 ([C₇H₃Cl₄]⁺) can subsequently lose a chlorine radical to form an ion at m/z 192 ([C₇H₃Cl₃]⁺).

  • The ion at m/z 207 ([C₈H₆Cl₃]⁺) can lose a second chlorine radical to form an ion at m/z 172 ([C₈H₆Cl₂]⁺). It is also plausible that this ion could lose a neutral molecule of HCl (36 Da) to produce an ion at m/z 171 .

  • The sequential loss of two chlorine atoms from the molecular ion, a pathway noted in other polychlorinated aromatics, would lead to an ion at m/z 172 ([C₈H₆Cl₂]•+).[9]

This cascade of halogen loss is a hallmark of polychlorinated aromatic compounds. The complete fragmentation workflow can be visualized as follows:

Complete_Fragmentation_Workflow cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₈H₆Cl₄]•+ m/z 242 F_minus_CH3 [C₇H₃Cl₄]⁺ m/z 227 M->F_minus_CH3 - •CH₃ F_minus_Cl [C₈H₆Cl₃]⁺ m/z 207 M->F_minus_Cl - •Cl F_minus_CH3_Cl [C₇H₃Cl₃]⁺ m/z 192 F_minus_CH3->F_minus_CH3_Cl - •Cl F_minus_2Cl [C₈H₆Cl₂]⁺ m/z 172 F_minus_Cl->F_minus_2Cl - •Cl

Sources

Foundational

Infrared (IR) Spectroscopy of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene: A Technical Guide to Vibrational Band Assignment and Structural Validation

Executive Summary 1,2,3,4-Tetrachloro-5,6-dimethylbenzene (commonly referred to as 3,4,5,6-tetrachloro-o-xylene, melting point 226°–228.5°C[1]) is a fully substituted, sterically hindered aromatic compound. In materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,3,4-Tetrachloro-5,6-dimethylbenzene (commonly referred to as 3,4,5,6-tetrachloro-o-xylene, melting point 226°–228.5°C[1]) is a fully substituted, sterically hindered aromatic compound. In materials science and drug development, verifying the structural integrity and purity of such polyhalogenated intermediates is critical. This whitepaper provides an in-depth mechanistic analysis of its Infrared (IR) spectroscopy absorption bands, detailing the causality behind its unique vibrational modes and establishing a self-validating protocol for spectral acquisition.

Structural Causality and Vibrational Theory

The IR spectrum of a molecule is fundamentally dictated by its symmetry, mass distribution, and bond force constants. For 1,2,3,4-tetrachloro-5,6-dimethylbenzene, the hexasubstituted nature of the benzene ring alters its vibrational kinematics in three highly predictable ways:

  • Absence of Aromatic C-H Stretches (The Null-Hypothesis Validation): Because all six positions on the benzene ring are substituted (four by chlorine atoms, two by methyl groups), the characteristic sp2 C-H stretching vibrations typically found above 3000 cm⁻¹ are strictly absent. This serves as a primary self-validating diagnostic feature; the presence of any bands in this region immediately indicates incomplete chlorination or external contamination.

  • The Heavy Atom Effect (Chlorine): The presence of four adjacent, highly electronegative, and massive chlorine atoms exerts a strong inductive and kinematic effect. The increased reduced mass of the vibrating system forces the aromatic C=C skeletal vibrations—normally observed between 1600 and 1500 cm⁻¹—to shift to lower wavenumbers. This phenomenon is well-documented in evaluated infrared reference spectra collections for poly-chlorinated aromatics[2].

  • Methyl Group Kinematics: The ortho-methyl groups exhibit standard sp3 C-H stretching and bending modes. However, their exact frequencies are slightly modulated by the steric bulk and electron-withdrawing nature of the adjacent perchloro-segment, which restricts free rotation and alters the local dipole moment.

Quantitative Data: IR Absorption Band Assignments

The following table synthesizes the expected IR absorption bands based on the molecular symmetry and established spectroscopic data for highly chlorinated xylenes.

Vibrational ModeExpected Wavenumber (cm⁻¹)Relative IntensityMechanistic Origin & Causality
Aliphatic C-H Stretch (Asymmetric) 2950 – 2970Medium sp3 C-H stretching of the two methyl (-CH₃) groups.
Aliphatic C-H Stretch (Symmetric) 2860 – 2880MediumIn-phase sp3 C-H stretching of the methyl groups.
Aromatic C=C Skeletal Stretch 1520 – 1560Medium-WeakBenzene ring breathing/stretching. Shifted to lower frequencies due to the heavy mass of four Cl atoms.
Asymmetric C-H Bend ~1450MediumScissoring deformation of the methyl protons.
Symmetric C-H Bend (Umbrella) ~1375StrongSymmetric deformation of the -CH₃ groups.
C-Cl Stretching (Coupled) 650 – 800Strong, BroadStretching vibrations of the C-Cl bonds. Multiple bands appear due to the coupling of four adjacent C-Cl oscillators.

Experimental Protocol: FT-IR Acquisition and Validation

Historically, the IR spectra of tetrachloroxylene isomers were recorded using Nujol mulls on dispersive spectrophotometers[3]. However, Nujol (mineral oil) heavily obscures the aliphatic C-H stretching and bending regions. To ensure trustworthiness and reproducibility, the following modern, self-validating protocol is recommended.

Step 1: Matrix Selection and Sample Preparation
  • Method A (ATR-FTIR - Preferred): Place 1-2 mg of the pure crystalline solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil to ensure intimate optical contact. Causality: ATR is preferred for its non-destructive nature and avoidance of matrix effects (e.g., moisture absorption inherent to hygroscopic salts).

  • Method B (KBr Pellet - Alternative): Mix 1 mg of the analyte with 100 mg of IR-grade, anhydrous Potassium Bromide (KBr). Grind thoroughly in an agate mortar to reduce particle size below the wavelength of IR light. Causality: Thorough grinding minimizes the Christiansen effect (anomalous scattering that distorts peak shapes). Press under 10 tons of force to form a transparent pellet.

Step 2: Instrument Calibration and Background Subtraction
  • Collect a background spectrum (air for ATR, pure KBr pellet for transmission) using 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation: This step validates the optical path by removing atmospheric H₂O (3900-3400 cm⁻¹, 1900-1300 cm⁻¹) and CO₂ (2350 cm⁻¹) contributions, ensuring that subsequent peaks are solely attributable to the analyte.

Step 3: Data Acquisition and Spectral Validation
  • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Apply baseline correction and an ATR-correction algorithm (if applicable) to account for wavelength-dependent penetration depth.

  • Validation Check 1 (Purity): Confirm the absolute absence of peaks >3000 cm⁻¹. If peaks are present, the system flags the sample for contamination (e.g., unreacted partially chlorinated intermediates or moisture).

  • Validation Check 2 (Identity): Verify the intense multiplet in the 800-650 cm⁻¹ region, confirming the poly-chlorinated nature of the ring.

Mechanistic Workflow Diagram

FTIR_Workflow Sample 1,2,3,4-Tetrachloro-5,6-dimethylbenzene (Solid Sample) Prep Sample Preparation (ATR or KBr Pellet) Sample->Prep FTIR FT-IR Spectrometer (4000 - 400 cm⁻¹) Prep->FTIR Data Spectral Data Acquisition & Background Subtraction FTIR->Data Analysis Band Assignment & Validation Data->Analysis Aliphatic Aliphatic C-H (2950, 1375 cm⁻¹) Analysis->Aliphatic Aromatic Aromatic C=C (~1550, 1350 cm⁻¹) Analysis->Aromatic CCl C-Cl Stretching (800 - 600 cm⁻¹) Analysis->CCl Validation Absence of >3000 cm⁻¹ (Confirms Hexasubstitution) Analysis->Validation

Figure 1: FT-IR workflow for spectral acquisition and structural validation of tetrachloro-o-xylene.

References

  • Title: Nitration of Tetrachloroxylenes Source: Bulletin of the Chemical Society of Japan (oup.com) URL: [Link]

  • Title: US4075238A - Polyhalobenzylic disulfooxonium compounds Source: Google Patents URL
  • Title: Benzene, 1,2-dichloro- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism for the highly substituted aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism for the highly substituted aromatic compound, 1,2,3,4-tetrachloro-5,6-dimethylbenzene. While this specific molecule is not a common substrate for EAS reactions, its unique substitution pattern offers an excellent case study for understanding the interplay of electronic and steric effects in determining reaction outcomes. This document will delve into the directing effects of the chloro and methyl substituents, predict the regioselectivity of electrophilic attack, and provide a detailed mechanistic pathway for a representative EAS reaction. The insights provided herein are valuable for chemists working on the synthesis of complex, polysubstituted aromatic compounds.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry, enabling the functionalization of aromatic rings. The reaction proceeds via a two-step mechanism:

  • Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the aromatic ring. These substituents can be broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Analysis of Substituent Effects in 1,2,3,4-Tetrachloro-5,6-dimethylbenzene

The substrate , 1,2,3,4-tetrachloro-5,6-dimethylbenzene, presents a fascinating case due to the presence of six substituents with opposing electronic effects.

Electronic Effects
  • Methyl Groups (-CH₃): Methyl groups are activating and ortho-, para-directing. They are electron-donating through an inductive effect (donating electron density through the sigma bond) and hyperconjugation (delocalization of sigma electrons into the pi system of the ring). This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

  • Chloro Groups (-Cl): Chloro groups are deactivating yet ortho-, para-directing. They exhibit a dual electronic effect:

    • Inductive Effect (-I): Due to the high electronegativity of chlorine, it withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack.

    • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi system of the ring, increasing electron density at the ortho and para positions. While the inductive effect is stronger than the resonance effect, making the ring less reactive overall, the resonance effect still directs incoming electrophiles to the ortho and para positions.

In 1,2,3,4-tetrachloro-5,6-dimethylbenzene, the two activating methyl groups are in a constant battle against the four deactivating chloro groups. Overall, the ring is expected to be significantly deactivated towards electrophilic aromatic substitution compared to benzene.

Steric Effects

With six substituents already on the benzene ring, steric hindrance will play a critical role in determining the feasibility and regioselectivity of any further substitution. The bulky chloro and methyl groups will significantly crowd the aromatic ring, making it difficult for an incoming electrophile to approach and form the sigma complex.

Predicting the Regioselectivity of Electrophilic Attack

There are no available positions for substitution on the 1,2,3,4-tetrachloro-5,6-dimethylbenzene ring itself. For an electrophilic aromatic substitution to occur, one of the existing substituents would have to be replaced. This is a much less common type of EAS reaction, known as ipso substitution.

However, if we consider a hypothetical scenario where a related substrate with an available position for substitution is used, for instance, 1,2,3,4-tetrachloro-5-methylbenzene , we can predict the most likely site of electrophilic attack.

In this hypothetical case, the single available position is at C6. The directing effects of the substituents would be as follows:

  • Methyl group at C5: This is an activating group and would direct an incoming electrophile to the ortho (C6) and para (C2) positions.

  • Chloro groups at C1, C2, C3, and C4: These are deactivating but ortho-, para-directing groups.

Considering the combined effects, the C6 position is ortho to the activating methyl group and also ortho to a deactivating chloro group. The activating effect of the methyl group is generally stronger than the directing effect of the halogens. Therefore, the C6 position would be the most favored site for electrophilic attack, despite the significant steric hindrance.

Mechanistic Pathway: Nitration of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene

Let's consider the nitration of 1,2,3,4-tetrachloro-5,6-dimethylbenzene as a representative example of an EAS reaction. The reaction would likely require harsh conditions due to the highly deactivated nature of the ring.

Step 1: Generation of the Electrophile (Nitronium Ion)

The nitronium ion (NO₂⁺) is a potent electrophile and is typically generated by reacting concentrated nitric acid with concentrated sulfuric acid.

HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Formation of the Sigma Complex

Due to the lack of available positions on the ring, the reaction would most likely proceed via an ipso-substitution , where the electrophile attacks a position already occupied by a substituent. The most likely position for ipso attack would be one of the methyl-bearing carbons (C5 or C6), as the methyl groups are the most activating. Let's consider the attack at C5.

The nitronium ion attacks the C5 position, leading to the formation of a resonance-stabilized sigma complex.

Caption: Formation of the resonance-stabilized sigma complex via ipso-attack of the nitronium ion at the C5 position.

Step 3: Deprotonation/Loss of Substituent

In a typical EAS, a proton is lost to restore aromaticity. In this case of ipso-substitution, the methyl group would be eliminated as a carbocation, which would then be neutralized.

Caption: Loss of the methyl group from the sigma complex to yield the final product.

Experimental Considerations and Protocol

Given the highly deactivated and sterically hindered nature of 1,2,3,4-tetrachloro-5,6-dimethylbenzene, any attempted electrophilic aromatic substitution would require forcing conditions.

Table 1: Hypothetical Reaction Conditions for Nitration

ParameterConditionRationale
Nitrating Agent Fuming HNO₃ / H₂SO₄A strong nitrating agent is required to overcome the deactivation of the ring.
Temperature Elevated (e.g., 50-100 °C)Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time Prolonged (several hours)To allow for sufficient conversion of the starting material.
Workup Quenching with ice, followed by extraction and purificationStandard procedure to isolate the product and remove the strong acids.

Experimental Protocol: Hypothetical Nitration

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 1,2,3,4-tetrachloro-5,6-dimethylbenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Addition of Acids: Cool the flask in an ice bath. Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60 °C) for the specified time.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Conclusion

The electrophilic aromatic substitution of 1,2,3,4-tetrachloro-5,6-dimethylbenzene is a challenging transformation due to the combined deactivating effects of the four chloro substituents and the significant steric hindrance. While direct substitution on an unsubstituted carbon is not possible, an ipso-substitution at one of the methyl-bearing carbons is a plausible, albeit likely low-yielding, reaction pathway. This technical guide has provided a detailed analysis of the factors governing this reaction, offering valuable insights for chemists engaged in the synthesis of highly functionalized aromatic compounds. The principles discussed herein can be extrapolated to predict the reactivity and regioselectivity of other polysubstituted aromatic systems.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

Protocols & Analytical Methods

Method

Synthesis of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene: An In-Depth Technical Guide

Introduction 1,2,3,4-Tetrachloro-5,6-dimethylbenzene is a highly substituted aromatic compound with potential applications in materials science, as a synthetic intermediate, and as a reference standard in analytical chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,2,3,4-Tetrachloro-5,6-dimethylbenzene is a highly substituted aromatic compound with potential applications in materials science, as a synthetic intermediate, and as a reference standard in analytical chemistry. Its fully substituted, vicinal tetrachloro-dimethyl substitution pattern presents a unique synthetic challenge, primarily concerning regioselectivity and purification. This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 1,2,3,4-tetrachloro-5,6-dimethylbenzene, grounded in the principles of electrophilic aromatic substitution. Due to the absence of a specific, detailed published protocol for this exact isomer, the following guide is a theoretically sound and plausible pathway based on established methodologies for the exhaustive chlorination of aromatic compounds.

Chemical Principles and Retrosynthetic Analysis

The most direct and logical synthetic route to 1,2,3,4-tetrachloro-5,6-dimethylbenzene is the exhaustive electrophilic chlorination of o-xylene. The methyl groups in o-xylene are activating and ortho-, para-directing.[1] However, with progressive chlorination, the ring becomes increasingly deactivated, requiring more forcing conditions to achieve full substitution.

A retrosynthetic analysis points to o-xylene as the logical starting material:

G 1,2,3,4-Tetrachloro-5,6-dimethylbenzene 1,2,3,4-Tetrachloro-5,6-dimethylbenzene o-Xylene o-Xylene 1,2,3,4-Tetrachloro-5,6-dimethylbenzene->o-Xylene Exhaustive Chlorination

Caption: Retrosynthetic approach for 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

The primary challenge in this synthesis is controlling the regioselectivity to obtain the desired 1,2,3,4-tetrachloro isomer and separating it from other isomers that will inevitably form. The reaction will likely proceed through a mixture of mono-, di-, and tri-chlorinated intermediates.

Experimental Protocol: A Proposed Synthesis

This protocol details the exhaustive chlorination of o-xylene using a Lewis acid catalyst. This is a proposed method and should be performed with caution, starting on a small scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
o-Xylene (C₈H₁₀)Anhydrous, ≥99%e.g., Sigma-AldrichStarting material.
Ferric Chloride (FeCl₃)Anhydrous, ≥99%e.g., Acros OrganicsLewis acid catalyst.
Chlorine Gas (Cl₂)≥99.5%e.g., AirgasChlorinating agent.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%e.g., Fisher ScientificReaction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionLab preparedFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Granulare.g., VWRFor drying.
HexaneACS Gradee.g., EMD MilliporeFor recrystallization.
TolueneACS Gradee.g., EMD MilliporeFor recrystallization.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Mechanical stirrer

  • Gas inlet tube

  • Reflux condenser

  • Heating mantle with temperature controller

  • Gas scrubber (containing a solution of sodium thiosulfate and sodium bicarbonate)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Crystallization dish

  • Standard glassware for filtration and recrystallization

Safety Precautions
  • Chlorine gas is highly toxic and corrosive. [2][3] This entire procedure must be conducted in a well-ventilated chemical fume hood.[2] A chlorine gas detector should be in place. All personnel must be trained in the safe handling of chlorine gas.[4]

  • o-Xylene is flammable and harmful. [5][6] Avoid inhalation and contact with skin.

  • Ferric chloride is corrosive and moisture-sensitive. Handle in a dry environment.

  • Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, and a lab coat.[2]

  • The reaction is exothermic and produces HCl gas, which must be scrubbed.

Step-by-Step Procedure

G cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Work-up and Purification A 1. Assemble and dry glassware. B 2. Charge flask with o-xylene and CH2Cl2. A->B C 3. Add anhydrous FeCl3 catalyst. B->C D 4. Cool the mixture to 0-5 °C. C->D E 5. Bubble Cl2 gas slowly into the mixture. D->E F 6. Monitor reaction by GC-MS. E->F G 7. Allow to warm to room temperature and stir. F->G H 8. Quench with water. G->H I 9. Neutralize with NaHCO3 solution. H->I J 10. Dry organic layer with MgSO4. I->J K 11. Remove solvent via rotary evaporation. J->K L 12. Purify by recrystallization. K->L

Caption: Experimental workflow for the synthesis of 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

  • Reaction Setup:

    • Assemble a dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a gas scrubber.

    • Charge the flask with o-xylene (10.6 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

    • With vigorous stirring, add anhydrous ferric chloride (1.62 g, 0.01 mol) to the solution.

  • Chlorination:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly bubble chlorine gas into the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic, and the formation of HCl gas will be observed.

    • Continue the addition of chlorine gas for several hours. The progress of the reaction should be monitored by gas chromatography-mass spectrometry (GC-MS) on quenched aliquots to observe the disappearance of lower chlorinated intermediates and the appearance of tetrachlorinated products.

    • Once a significant amount of the tetrachlorinated product is observed (this may take 4-8 hours), stop the chlorine flow and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours to ensure maximum conversion.

  • Work-up:

    • Carefully quench the reaction by slowly adding 50 mL of cold water.

    • Transfer the mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product will be a solid mixture of tetrachloroxylene isomers.

    • The high melting point of the desired product (277 °C) suggests it may be purified by recrystallization.[7] A mixed solvent system, such as toluene/hexane, is a good starting point for recrystallization.

    • Dissolve the crude solid in a minimum amount of hot toluene and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.

    • The purity of the final product should be confirmed by melting point analysis, GC-MS, and ¹H and ¹³C NMR spectroscopy.

Characterization

  • Appearance: White crystalline solid.[7]

  • Melting Point: 277 °C (with sublimation).[7]

  • Molecular Formula: C₈H₆Cl₄

  • Molecular Weight: 243.95 g/mol [8]

  • Expected ¹H NMR (CDCl₃): A single singlet for the two equivalent methyl groups. The chemical shift will be downfield from that of o-xylene due to the deshielding effect of the chlorine atoms.

  • Expected ¹³C NMR (CDCl₃): Due to the symmetry of the molecule, four signals are expected in the ¹³C NMR spectrum: one for the two equivalent methyl carbons and three for the six aromatic carbons (two pairs of equivalent carbons and two unique carbons).

  • Mass Spectrometry (EI): A characteristic isotopic pattern for four chlorine atoms in the molecular ion peak.

Discussion of Challenges and Optimization

The primary challenge in this synthesis is the formation of a complex mixture of chlorinated isomers. The methyl groups in o-xylene direct chlorination to the 3- and 4-positions.[1] As chlorination proceeds, the electronic and steric environment changes, leading to a variety of di-, tri-, and tetrachlorinated products.

Strategies to Improve Selectivity (for monochlorination, which may influence the final product distribution):

  • Catalyst Choice: While FeCl₃ is a common and inexpensive Lewis acid catalyst, others like SbCl₅ can be used.[9] The use of co-catalysts, such as certain sulfur compounds, has been shown to improve the ratio of 4-chloro to 3-chloro-o-xylene in monochlorination, which may influence the final tetrachlorinated product distribution.[9][10]

  • Temperature Control: Lower reaction temperatures generally favor para-substitution over ortho-substitution in electrophilic aromatic substitution, which could be a factor in the initial chlorination steps.[9]

Purification Challenges:

The separation of chlorinated xylene isomers can be difficult due to their similar physical properties.[11] Fractional crystallization is proposed here based on the likely significant difference in melting points and crystal lattice energies of the symmetrical 1,2,3,4-tetrachloro isomer compared to other, less symmetrical isomers. If recrystallization proves insufficient, preparative chromatography (e.g., column chromatography on silica gel) may be necessary, although this can be challenging for non-polar, chlorinated aromatics.

Conclusion

The synthesis of 1,2,3,4-tetrachloro-5,6-dimethylbenzene via exhaustive chlorination of o-xylene is a feasible but challenging endeavor. The proposed protocol provides a solid foundation for its preparation in a research setting. Success hinges on careful control of reaction conditions, diligent monitoring of the reaction progress, and a robust purification strategy to isolate the desired isomer from a likely complex product mixture. The safety precautions outlined must be strictly adhered to, particularly concerning the handling of chlorine gas.

References

  • Purdue University. (n.d.). Chlorine gas. Retrieved from [Link]

  • Scribd. (2006, June 18). Chlorine Gas Safety SOP for Labs. Retrieved from [Link]

  • Rutgers University. (n.d.). Chlorine. Retrieved from [Link]

  • Special Gas Instruments. (n.d.). Chlorine gas handling tips. Retrieved from [Link]

  • Google Patents. (n.d.). US6930216B2 - Method for the nuclear chlorination of ortho-xylene.
  • ResearchGate. (n.d.). Study on selective chlorination of o-xylene catalyzed by molecular sieve. Retrieved from [Link]

  • Google Patents. (n.d.). US4190609A - Process for the directed chlorination of xylenes.
  • Google Patents. (n.d.). US3928478A - Chlorination of xylene.
  • Frontiers. (n.d.). Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzene, 1,2,3,4-tetrachloro-5,6-dimethyl- - Substance Details - SRS. Retrieved from [Link]

  • CID-CSIC. (n.d.). SELECTIVE ENRICHMENT PROCEDURES FOR THE DETERMINATION OF POLYCHLORINATED BIPHENYLS AND POLYCYCLIC AROMATIC HYDROCARBONS IN ENVIR. Retrieved from [Link]

  • RSC Publishing. (n.d.). Visible light-induced FeCl3-catalyzed chlorination of C–H bonds with MgCl2. Retrieved from [Link]

  • SpectraBase. (n.d.). alpha-CHLORO-p-XYLENE - Optional[13C NMR]. Retrieved from [Link]

  • JUNSEI CHEMICAL CO., LTD. (n.d.). Safety Data Sheet o-Xylene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: o-Xylene. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023, October 16). The Mechanism of Friedel-Crafts Chlorination Historically Reconsidered. Retrieved from [Link]

  • Wiley Online Library. (2012, February 15). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Google Patents. (n.d.). US5279719A - Method for chlorination of methylated aromatic compounds.
  • Google Patents. (n.d.). EP0541352A1 - Method for chlorination of methylated aromatic compounds.
  • Quora. (2021, October 30). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why? Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). A better separation process for xylene isomers. Retrieved from [Link]

Sources

Application

using 1,2,3,4-tetrachloro-5,6-dimethylbenzene as an internal standard in GC-MS

An In-Depth Guide to the Application of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS) Authored by: A Senior Application Scientist This technical guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for the utilization of 1,2,3,4-tetrachloro-5,6-dimethylbenzene as an internal standard (IS) for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies. We will delve into the rationale behind the selection of this specific internal standard, provide detailed protocols for its implementation, and discuss the principles of method validation to ensure data integrity.

The Foundational Role of Internal Standards in Quantitative GC-MS

In quantitative chromatography, the primary goal is to establish a precise and accurate relationship between the instrumental response and the concentration of an analyte. However, the analytical process is susceptible to various sources of error that can compromise this relationship. The internal standard method is a powerful technique employed to mitigate such errors.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[1] The core principle is that the ratio of the analyte's response to the internal standard's response is used for quantification, rather than the absolute response of the analyte.[2] This approach effectively compensates for variations in injection volume, instrument drift, and losses during sample preparation and extraction.[2][3]

The selection of an appropriate internal standard is paramount to the success of the analytical method.[3] An ideal internal standard should exhibit chemical and physical properties similar to the analyte of interest, ensuring it behaves consistently throughout the analytical process.[3][4] However, it must also be a compound that is not naturally present in the samples being analyzed.[1][2]

1,2,3,4-Tetrachloro-5,6-dimethylbenzene: A Profile

1,2,3,4-Tetrachloro-5,6-dimethylbenzene is a halogenated aromatic hydrocarbon. Its chemical structure, characterized by a benzene ring substituted with four chlorine atoms and two methyl groups, imparts several properties that make it a suitable internal standard for a range of analytes.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₆Cl₄[5]
Molecular Weight 243.945 g/mol [5]
Appearance White needle-like crystals[6]
Melting Point 277°C (sublimation)[6]
Solubility Soluble in hot ethanol, ether, benzene, and carbon tetrachloride; slightly soluble in cold ethanol. Insoluble in water.[6]

The high melting point and thermal stability of 1,2,3,4-tetrachloro-5,6-dimethylbenzene make it well-suited for the typical operating temperatures of GC analysis. Its solubility in common organic solvents facilitates its incorporation into sample preparation workflows.

Rationale for Selection as an Internal Standard

The suitability of 1,2,3,4-tetrachloro-5,6-dimethylbenzene as an internal standard is grounded in the following key attributes:

  • Chemical Inertness: As a simple aromatic halogenated organic compound, it is generally unreactive, minimizing the risk of interaction with the analyte or sample matrix.[6]

  • Distinct Mass Spectrum: The presence of four chlorine atoms results in a characteristic isotopic pattern in its mass spectrum, allowing for selective detection and quantification, even in complex matrices.

  • Chromatographic Behavior: Its retention time is typically in a region that is suitable for the analysis of a variety of semi-volatile organic compounds.

  • Commercial Availability: While a specialized compound, it is available from chemical suppliers for research purposes.[7]

This internal standard is particularly well-suited for the analysis of other chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), polychlorinated dibenzodioxins (PCDDs), and certain pesticides.

Detailed Application Protocol

This protocol provides a step-by-step guide for the use of 1,2,3,4-tetrachloro-5,6-dimethylbenzene as an internal standard in a typical GC-MS workflow.

Reagents and Materials
  • 1,2,3,4-Tetrachloro-5,6-dimethylbenzene (analytical standard grade)

  • High-purity solvents (e.g., hexane, dichloromethane, acetone) suitable for GC-MS analysis

  • Analytes of interest (analytical standard grade)

  • Volumetric flasks (Class A)

  • Micropipettes and tips

  • Autosampler vials with caps and septa

Preparation of Standard Solutions

Internal Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

  • Quantitatively transfer the weighed standard to a 100 mL volumetric flask.

  • Dissolve the standard in a suitable solvent (e.g., hexane) and bring it to volume.

  • Stopper the flask and mix thoroughly. This is the Internal Standard Stock Solution.

Internal Standard Working Solution (1 µg/mL):

  • Pipette 1 mL of the Internal Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the appropriate solvent.

  • This is the Internal Standard Working Solution. The concentration can be adjusted based on the expected analyte concentrations and instrument sensitivity.

Calibration Standards:

  • Prepare a series of at least five calibration standards by making serial dilutions of a stock solution of the analyte(s) of interest.[8]

  • To each calibration standard, add a constant volume of the Internal Standard Working Solution to achieve a consistent concentration of the internal standard in all standards.

Sample Preparation
  • Prepare the sample extract using an appropriate extraction and cleanup method for the target analytes and matrix.

  • Prior to the final volume adjustment, spike the sample extract with the same constant volume of the Internal Standard Working Solution as was added to the calibration standards.

  • Adjust the final volume of the sample extract.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing IS_Stock Internal Standard Stock Solution IS_Working Internal Standard Working Solution IS_Stock->IS_Working Dilute Cal_Standards Calibration Standards IS_Working->Cal_Standards Spike GCMS_Analysis GC-MS Analysis Cal_Standards->GCMS_Analysis Sample_Prep Sample Extraction & Cleanup Spiked_Sample Spiked Sample Extract Sample_Prep->Spiked_Sample Spike with IS Spiked_Sample->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition Data_Processing Peak Integration & Identification Data_Acquisition->Data_Processing Calibration_Curve Calibration Curve Construction Data_Processing->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification validation_logic cluster_criteria Selection Criteria cluster_validation Method Validation Start Select Potential Internal Standard Chem_Sim Chemical Similarity to Analyte Start->Chem_Sim No_Interference Not Present in Sample Matrix Start->No_Interference Chrom_Sep Good Chromatographic Separation Start->Chrom_Sep Stability Stable Throughout Analysis Start->Stability Specificity Specificity Chem_Sim->Specificity No_Interference->Specificity Chrom_Sep->Specificity Stability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Validated_Method Validated Analytical Method LOD_LOQ->Validated_Method

Caption: Logical framework for internal standard selection and method validation.

Conclusion

1,2,3,4-Tetrachloro-5,6-dimethylbenzene serves as a robust and reliable internal standard for the quantitative analysis of a variety of organic compounds by GC-MS, particularly those with similar chemical properties. Its thermal stability, chemical inertness, and distinct mass spectrometric signature contribute to its efficacy. By following the detailed protocols and validation procedures outlined in this guide, researchers can significantly enhance the accuracy, precision, and overall quality of their quantitative GC-MS data.

References

  • Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
  • BenchChem. (2025). A Comparative Guide to Validating GC-MS Methods with Tetracosane as an Internal Standard.
  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • LCGC. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography.
  • ResearchGate. (2014, June 3). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?.
  • Šesták, J., & Červený, L. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3633.
  • ChemicalBook. (2026, January 13). 1,2,3,4-Tetrachloro-5,6-Dimethylbenzylene | 877-08-7.
  • ChemBK. (2024, April 9). 1,2,3,4-Tetrachloro-5,6-dimethoxybenzene.
  • The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD.
  • PubChem. (n.d.). 1,2-Dimethylbenzene-3,4,5,6-d4.
  • Royal Society of Chemistry. (n.d.). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes.
  • NIST. (n.d.). Benzene, 1,2,3,5-tetrachloro-4,6-dimethyl-.
  • NextSDS. (n.d.). 1,2,3,4-Tetrachloro-5,6-Dimethylbenzylene — Chemical Substance Information.
  • National Institute for Environmental Studies, Japan. (n.d.). 1,2,4,5-Tetrachlorobenzene, Pentachlorobenzene, Hexachlorobenzene.
  • Sigma-Aldrich. (n.d.). 1,2,3,4-tetrachloro-5,6-dimethyl-benzene.
  • Ministry of the Environment, Japan. (n.d.). Chapter 2: Measurement Methods for Tetrachloroethylene, Trichloroethylene, and Benzene in Exhaust Gas. Retrieved from the Ministry of the Environment website.
  • BenchChem. (2025). Technical Guide: 3,4,5,6-Tetrachlorobenzene-1,2-dithiol.
  • BenchChem. (2025). Application Notes: 1,2,4,5-Tetrachloro-3-iodobenzene in Organic Synthesis.
  • Japan Environmental Sanitation Center. (n.d.). GC/MS Analysis Using Capillary Columns.
  • GL Sciences. (n.d.). Internal Standard Reagents | Water Quality and Environmental Analysis.

Sources

Method

Application Note: Synthesis of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene via Catalytic Chlorination of o-Xylene

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the synthesis of 1,2,3,4-tetrachloro-5,6-dimethylbenzene through the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 1,2,3,4-tetrachloro-5,6-dimethylbenzene through the exhaustive catalytic chlorination of ortho-xylene (o-xylene). Polychlorinated aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety procedures for handling chlorine gas, and discusses key parameters for process optimization. The methodologies are designed for laboratory-scale synthesis and are intended for use by qualified chemical researchers and professionals.

Introduction and Scientific Background

The electrophilic aromatic substitution (EAS) of benzene and its derivatives is a cornerstone of organic synthesis.[2] In this class of reactions, an electrophile replaces a hydrogen atom on the aromatic ring, a process facilitated by the ring's π-electron system.[3] The chlorination of o-xylene is a classic example of EAS, where chlorine acts as the electrophile.

The two methyl groups of o-xylene are activating and ortho-, para- directing.[4] This means that initial chlorination preferentially occurs at the positions ortho and para to the methyl groups (positions 3, 4, 5, and 6). However, the synthesis of the fully substituted 1,2,3,4-tetrachloro-5,6-dimethylbenzene requires forcing conditions to overcome the deactivating effect of the chlorine atoms added to the ring in successive steps.

A strong Lewis acid catalyst, such as ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅), is essential.[5] The catalyst polarizes the Cl-Cl bond, creating a potent electrophilic species ([Cl]⁺[FeCl₄]⁻) that can be attacked by the increasingly electron-deficient chlorinated xylene ring.[2] This guide focuses on using ferric chloride due to its effectiveness, lower cost, and widespread availability.[6]

Reaction Mechanism and Catalyst Function

The overall transformation proceeds through a sequence of four consecutive electrophilic aromatic substitution reactions. Each step follows the canonical EAS mechanism:

  • Activation of Chlorine: The Lewis acid catalyst (FeCl₃) interacts with molecular chlorine to form a highly electrophilic complex, weakening the Cl-Cl bond.

  • Electrophilic Attack: The π-electron system of the (partially chlorinated) o-xylene ring attacks the polarized chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base (such as FeCl₄⁻) abstracts a proton (H⁺) from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring. The catalyst (FeCl₃) is regenerated, and hydrogen chloride (HCl) is formed as a byproduct.

This sequence repeats until all four available positions on the ring are substituted with chlorine atoms.

G cluster_0 Catalyst Activation cluster_1 Electrophilic Aromatic Substitution Cascade Cl2 Cl-Cl Activated δ+Cl-Clδ-•••FeCl₃ Cl2->Activated Lewis Acid Interaction FeCl3 FeCl₃ FeCl3->Activated oXylene o-Xylene Mono Monochloro-o-xylene oXylene->Mono + Cl₂ / FeCl₃ Di Dichloro-o-xylene Mono->Di + Cl₂ / FeCl₃ Tri Trichloro-o-xylene Di->Tri + Cl₂ / FeCl₃ Tetra 1,2,3,4-Tetrachloro- 5,6-dimethylbenzene Tri->Tetra + Cl₂ / FeCl₃ HCl + 4 HCl

Figure 1: Simplified reaction cascade for the exhaustive chlorination of o-xylene.

Experimental Protocol

This protocol is designed for the synthesis of approximately 20-25 g of the target compound. All operations involving chlorine gas must be performed in a certified, high-performance fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityNotes
o-Xylene95-47-6106.1610.6 g (0.1 mol)Reagent grade, >98% purity, anhydrous
Ferric Chloride (FeCl₃), Anhydrous7705-08-0162.200.81 g (0.005 mol)Store in a desiccator; handle quickly to avoid moisture
Carbon Tetrachloride (CCl₄)56-23-5153.81150 mLAnhydrous, ACS grade. Caution: Toxic and Carcinogenic.
Chlorine Gas (Cl₂)7782-50-570.90~30 g (0.42 mol)Lecture bottle or cylinder with a regulator and flow meter
Sodium Bicarbonate (NaHCO₃)144-55-884.0150 gFor neutralization
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.0420 gFor drying organic phase
Methanol (CH₃OH)67-56-132.04100 mLFor recrystallization
Equipment Setup
  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer with a PTFE paddle

  • Gas dispersion tube (fritted glass bubbler)

  • Reflux condenser

  • Thermometer or thermocouple

  • Gas flow meter or rotameter

  • Heating mantle with a temperature controller

  • Gas scrubber system containing 2 M sodium hydroxide (NaOH) solution to trap excess Cl₂ and HCl gas.

Step-by-Step Reaction Procedure
  • System Preparation: Assemble the reaction apparatus in a high-performance fume hood. Ensure all glassware is oven-dried and assembled while warm to prevent moisture contamination. The outlet of the reflux condenser must be connected to the gas scrubber.

  • Reagent Charging: Charge the reaction flask with o-xylene (10.6 g, 0.1 mol), anhydrous carbon tetrachloride (150 mL), and anhydrous ferric chloride (0.81 g, 0.005 mol).

  • Inerting (Optional but Recommended): Purge the system with a slow stream of nitrogen or argon for 10-15 minutes to remove air and moisture.

  • Reaction Initiation: Begin stirring the mixture to form a suspension. Heat the flask to 50-60°C.

  • Chlorine Gas Introduction: Once the temperature is stable, begin bubbling chlorine gas through the gas dispersion tube into the reaction mixture at a slow, controlled rate (e.g., 1-2 bubbles per second). An exothermic reaction should be observed. Monitor the temperature and adjust the heating or chlorine flow to maintain it within the 50-60°C range.

  • Monitoring the Reaction: The reaction progress can be monitored by periodically taking small aliquots (carefully and quickly), quenching them with sodium bicarbonate solution, and analyzing the organic layer by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). The reaction is complete when the starting material and intermediate chlorinated xylenes are no longer observed. This process is expected to take several hours. A total of at least 4 molar equivalents of chlorine should be added.

  • Reaction Completion: Once the reaction is complete (typically 6-8 hours, confirmed by GC), stop the chlorine flow and turn off the heating. Purge the system with nitrogen for 20-30 minutes to remove any residual chlorine and HCl gas from the headspace, ensuring it is vented through the scrubber.

Work-up and Purification
  • Quenching: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the dark reaction mixture into a beaker containing 200 mL of a saturated sodium bicarbonate solution with stirring. Caution: Vigorous gas (CO₂) evolution will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Shake well, venting frequently. Allow the layers to separate and discard the aqueous layer. Wash the organic layer twice more with 100 mL portions of deionized water.

  • Drying: Transfer the organic layer (CCl₄) to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 20-30 minutes.

  • Solvent Removal: Decant or filter the dried solution to remove the sodium sulfate. Remove the carbon tetrachloride solvent using a rotary evaporator.

  • Recrystallization: The resulting crude solid is often a brown or off-white powder. Recrystallize the product from hot methanol or ethanol. The pure 1,2,3,4-tetrachloro-5,6-dimethylbenzene should form as white needle-like crystals.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry them in a vacuum oven at 50°C to a constant weight.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Expected to be around 227°C.[7]

  • ¹H NMR & ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern.

  • GC-MS: To confirm purity and molecular weight (m/z).

Process Parameters and Optimization

The efficiency and selectivity of the chlorination can be influenced by several factors.

ParameterRecommended Range/ValueRationale and Optimization Notes
Temperature 50 - 60°CHigher temperatures increase the reaction rate but can also lead to side-chain chlorination (radical mechanism) if exposed to UV light. Lower temperatures slow the reaction significantly. This range provides a good balance for nuclear chlorination.
Catalyst Loading 5 mol% (relative to o-xylene)Sufficient to catalyze the reaction effectively. Higher loading may not significantly increase the rate of the final chlorination steps and complicates work-up. Lower loading will result in a very slow reaction.
Solvent Carbon TetrachlorideAn inert solvent that is resistant to chlorination under these conditions. Other chlorinated solvents like dichloromethane or 1,2-dichloroethane can also be used.[8] Using a solvent helps control the reaction temperature and viscosity.
Chlorine Flow Rate Slow and controlledA slow, steady introduction of chlorine is crucial. A high flow rate can lead to an uncontrolled exotherm and may result in chlorine passing through the reactor unreacted. The rate should be matched to the reaction's consumption rate.

Critical Safety Protocols

Handling chlorine gas and chlorinated solvents requires strict adherence to safety procedures.

  • Chlorine Gas (Cl₂): Chlorine is a highly toxic, corrosive, and dense gas (2.5 times heavier than air) with a pungent odor.[9][10]

    • Engineering Controls: All work must be conducted in a certified, continuously monitored chemical fume hood. A chlorine gas detector with an audible alarm should be in place.[10]

    • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, long-sleeved lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[11]

    • Emergency Preparedness: A self-contained breathing apparatus (SCBA) must be available nearby but outside the immediate work area. Personnel must be trained in its use. An emergency eyewash and safety shower must be accessible.

    • Leak Detection: Check all connections for leaks using a rag soaked in aqueous ammonia; a white cloud of ammonium chloride will indicate a leak.[10]

  • Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic upon inhalation and skin contact. Use only in a fume hood and avoid all direct contact.

  • Hydrogen Chloride (HCl): This is a corrosive gas byproduct. The scrubber system is essential to neutralize it before venting.

  • General Precautions: Always work with a trained partner ("buddy system"). Prepare an emergency plan and ensure all personnel are familiar with it.

Experimental Workflow Visualization

G start Start setup Assemble & Dry Glassware in Fume Hood start->setup charge Charge Reactor: o-Xylene, CCl₄, FeCl₃ setup->charge heat Heat to 50-60°C charge->heat chlorinate Introduce Cl₂ Gas (Slow, Controlled Flow) Monitor Temperature & GC heat->chlorinate purge Stop Cl₂ Flow Purge with N₂ chlorinate->purge Reaction Complete quench Cool & Quench with NaHCO₃ (aq) purge->quench extract Extract & Wash Organic Phase quench->extract dry Dry with Na₂SO₄ extract->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate recrystallize Recrystallize Crude Solid from Methanol evaporate->recrystallize isolate Isolate Product by Vacuum Filtration recrystallize->isolate characterize Characterize Product: MP, NMR, GC-MS isolate->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis of 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

References

  • Study on selective chlorination of o-xylene catalyzed by molecular sieve. ResearchGate. Available at: [Link]

  • Method for the nuclear chlorination of ortho-xylene. Google Patents.
  • Chlorinated Xylene Manufacturing Plant Project Report 2023. Syndicated Analytics. Available at: [Link]

  • Handling Chlorine Safely. New Jersey Water Association. Available at: [Link]

  • The kinetics and mechanisms of aromatic halogen substitution. Part XXIX. Chlorination of aromatic hydrocarbons in slightly aqueous (96%) dioxan. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • How to handle chlorine gas safely. Washington State Department of Health. Available at: [Link]

  • Process for the directed chlorination of xylenes. Google Patents.
  • Chlorine Safety. Texas Department of Insurance. Available at: [Link]

  • Safety guidelines for chlorine. Environment Surveillance Centre & Emergency Response Centre, Bhopal. Available at: [Link]

  • Chlorination of alkylbenzenes with molecular chlorine in alcoholic media. ResearchGate. Available at: [Link]

  • Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. Available at: [Link]

  • Process for separation of chlorinated xylenes. Google Patents.
  • Chlorination of xylene. Google Patents.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. ACS Publications. Available at: [Link]

  • Investigation into the Enhanced Catalytic Oxidation of o-Xylene over MOF-Derived Co3O4 with Different Shapes: The Role of Surface Twofold-Coordinate Lattice Oxygen (O2f). ACS Catalysis. Available at: [Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Nature. Available at: [Link]

  • Chemical Engineering Kinetics of p-Xylene Chlorination in a Gas-Liquid Agitated Reactor. MDPI. Available at: [Link]

  • Method for side-chain chlorination of xylene. Google Patents.
  • How many products might be formed on chlorination of o-xylene (o-dimethylbenzene), m-xylene, and p-xylene? Vaia. Available at: [Link]

  • Benzene, 1,2,3,5-tetrachloro-4,6-dimethyl-. NIST WebBook. Available at: [Link]

  • 1,2,3,4-Tetrachloro-5,6-Dimethylbenzylene — Chemical Substance Information. NextSDS. Available at: [Link]

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Application

Application Notes and Protocols for the Evaluation of 1,2,3,4-Tetrachloro-5,6-Dimethylbenzene as a Potential Flame Retardant in Polymers

For Researchers, Scientists, and Product Development Professionals Author's Foreword The field of flame retardant technology is in a constant state of evolution, driven by the dual needs for enhanced fire safety and envi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Product Development Professionals

Author's Foreword

The field of flame retardant technology is in a constant state of evolution, driven by the dual needs for enhanced fire safety and environmentally sustainable solutions. Halogenated compounds, particularly chlorinated and brominated aromatics, have long been a cornerstone of this industry due to their high efficacy. This document addresses the potential application of a specific molecule, 1,2,3,4-tetrachloro-5,6-dimethylbenzene , in flame retardant polymers. It is critical to state at the outset that while the chemical structure of this compound suggests potential flame retardant properties, its application in this capacity is not widely documented in publicly available literature.

Therefore, this guide is structured not as a review of established applications, but as a detailed framework for the scientific evaluation of 1,2,3,4-tetrachloro-5,6-dimethylbenzene as a novel flame retardant additive. As Senior Application Scientists, our role is to bridge the gap between theoretical potential and empirical validation. This document provides the foundational knowledge and detailed experimental protocols necessary to undertake such an evaluation with scientific rigor. We will explore the theoretical underpinnings of its potential mechanism, the practical aspects of polymer compounding, and the standardized testing required to quantify its performance.

Scientific Foundation: Halogenated Flame Retardants

To understand the potential of 1,2,3,4-tetrachloro-5,6-dimethylbenzene, one must first grasp the established mechanisms of halogenated flame retardants. Polymers, being organic in nature, readily combust when exposed to a sufficient heat source in the presence of oxygen.[1][2] This combustion is a self-sustaining cycle of thermal decomposition (pyrolysis) of the polymer into flammable gases, which then ignite and feed heat back to the polymer surface.[1]

Flame retardants are designed to interrupt this cycle at one or more points.[2][3] Halogenated flame retardants, including chlorinated compounds, primarily operate in the gas phase .[4][5]

The Gas-Phase Radical Quenching Mechanism:

  • Upon heating, the C-Cl bonds in the flame retardant molecule cleave, releasing chlorine radicals (Cl•).

  • In the flame, the primary propagating species are highly reactive hydrogen (H•) and hydroxyl (OH•) radicals.

  • The released chlorine radicals react with these highly energetic radicals to form less reactive species (HCl).[6]

  • This process, often referred to as "radical quenching" or "radical trapping," effectively slows down the exothermic reactions in the flame, reducing heat generation and eventually extinguishing the fire.[2][4][5]

Additionally, the release of non-combustible gases like hydrogen chloride (HCl) can dilute the concentration of flammable gases and oxygen in the immediate vicinity of the polymer surface, further inhibiting combustion.[4][7]

Profile of a Candidate Molecule: 1,2,3,4-Tetrachloro-5,6-Dimethylbenzene

While not a commercially prominent flame retardant, an analysis of its properties provides a basis for its evaluation.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 877-08-7[8]
Molecular Formula C₈H₆Cl₄[8]
Molecular Weight 243.95 g/mol [8]
Appearance White needle-like crystals or powdered solid[9]
Melting Point 277°C (sublimation)[9]
Solubility Insoluble in water. Soluble in hot ethanol, ether, benzene, and carbon tetrachloride.[9]
Reactivity Generally unreactive, typical of aromatic halogenated compounds.[9]

Expert Insights:

  • The high melting point (277°C) is a critical parameter. It suggests that the compound would be thermally stable enough for processing with many common engineering plastics like polyamides and polyesters, which have processing temperatures in this range. However, it may be too high for polymers processed at lower temperatures, such as some polyolefins or PVC, where it might not melt and disperse properly.

  • The high chlorine content by weight is advantageous for flame retardancy, as it provides a greater source of halogen radicals.

  • Solubility in common organic solvents is useful for laboratory-scale solution blending or for applying it as a surface treatment, although industrial application would likely rely on melt compounding.

Experimental Evaluation Workflow

A systematic approach is required to validate the efficacy of a potential flame retardant. The workflow involves compounding the additive into a polymer matrix, preparing standardized test specimens, and subjecting them to a battery of internationally recognized flame retardancy tests.

Caption: Overall workflow for evaluating a novel flame retardant.

Detailed Protocols

Protocol 4.1: Melt Compounding and Specimen Preparation

Objective: To homogeneously disperse 1,2,3,4-tetrachloro-5,6-dimethylbenzene into a polymer matrix and create standardized test specimens.

Materials & Equipment:

  • Base Polymer Resin (e.g., Polypropylene, Polyamide 6)

  • 1,2,3,4-tetrachloro-5,6-dimethylbenzene powder

  • Antimony Trioxide (optional synergist)

  • Laboratory-scale twin-screw extruder

  • Strand pelletizer

  • Injection molding machine with appropriate molds for UL 94, LOI, and cone calorimeter specimens.

  • Drying oven

Procedure:

  • Formulation: Determine the desired weight percentage (wt%) loadings. A common starting range for halogenated FRs is 10-20 wt%. If using a synergist like antimony trioxide, a typical ratio is 3:1 (FR:synergist). Prepare a control batch of the pure polymer.

  • Drying: Dry all components (polymer, FR powder, synergist) according to the polymer manufacturer's recommendations to prevent hydrolytic degradation during processing.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. The temperatures should be high enough to melt the polymer but well below the degradation temperature of both the polymer and the flame retardant.

  • Compounding: Pre-blend the dried components. Feed the blend into the extruder at a constant rate. The twin-screw action will ensure thorough mixing and dispersion.

  • Pelletizing: Extrude the molten polymer blend through a die into strands, cool the strands in a water bath, and cut them into pellets using a pelletizer.

  • Drying Pellets: Dry the compounded pellets thoroughly before injection molding.

  • Injection Molding: Set the injection molding machine to the appropriate temperature and pressure for the polymer being used. Mold the pellets into the required specimen geometries for each test (e.g., 125 x 13 mm bars for UL 94).[10]

  • Conditioning: Condition all test specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

Protocol 4.2: UL 94 Vertical Burn Test

Standard: Conforms to ASTM D3801, IEC 60695-11-10.[10]

Objective: To assess the material's response to a small open flame under controlled conditions, specifically its tendency to extinguish or spread the flame.

Procedure:

  • Mount a specimen (125 mm x 13 mm) vertically in the test chamber.

  • Place a layer of dry surgical cotton 300 mm below the specimen.

  • Apply a calibrated 20 mm blue flame from a Bunsen burner to the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • Immediately re-apply the flame for another 10 seconds as soon as flaming ceases.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time.

  • Note whether any dripping particles ignite the cotton below.

  • Test a set of five specimens.

Interpretation of Results:

ClassificationRequirements for 5 Specimens
V-0 No specimen burns for >10s (t1 or t2). Total afterflame time for any set of 5 specimens <50s. No flaming drips ignite the cotton.
V-1 No specimen burns for >30s (t1 or t2). Total afterflame time for any set of 5 specimens <250s. No flaming drips ignite the cotton.
V-2 Same as V-1, but flaming drips are allowed to ignite the cotton.
Not Rated Fails to meet V-2 criteria.
Protocol 4.3: Limiting Oxygen Index (LOI)

Standard: Conforms to ASTM D2863, ISO 4589-2.[10]

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support flaming combustion. A higher LOI value indicates better flame retardancy.

Procedure:

  • Mount the specimen (typically a bar of 70-150 mm length) vertically in a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled rate.

  • Ignite the top of the specimen using an igniter flame.

  • Observe the burning behavior. The test is considered positive if the flame propagates for a specified distance or time.

  • Systematically adjust the oxygen concentration in subsequent tests on new specimens until the minimum concentration that just supports combustion is found. This value is the LOI, expressed as a percentage.[10]

Expert Insight: Materials with an LOI value above 21% (the approximate concentration of oxygen in air) are considered to have some degree of flame retardancy. Values above 27% are often classified as highly flame-resistant.[11]

Protocol 4.4: Cone Calorimetry

Standard: Conforms to ASTM E1354, ISO 5660-1.[10]

Objective: To measure the heat release rate (HRR) and other combustion properties of a material under a controlled radiant heat flux. This is one of the most informative small-scale fire tests.

Procedure:

  • Place a flat specimen (typically 100 x 100 mm) horizontally on a load cell.

  • Expose the specimen to a specific level of radiant heat (e.g., 35 or 50 kW/m²) from a conical heater.

  • A spark igniter ignites the pyrolysis gases evolved from the specimen's surface.

  • The instrument continuously measures key parameters throughout the test, including:

    • Heat Release Rate (HRR): The primary measure of fire intensity.

    • Peak Heat Release Rate (pHRR): The maximum HRR value, a critical indicator of fire hazard.

    • Total Heat Released (THR): The total energy produced during combustion.

    • Time to Ignition (TTI): The time it takes for the specimen to ignite.

    • Mass Loss Rate: The rate at which the specimen is consumed.

    • Smoke Production: Measured via light obscuration.

Data Interpretation: An effective flame retardant will significantly reduce the pHRR and THR, and ideally increase the TTI compared to the non-retarded polymer.

Proposed Mechanism and Potential Synergies

The primary proposed mechanism for 1,2,3,4-tetrachloro-5,6-dimethylbenzene is gas-phase radical quenching, as is typical for chlorinated flame retardants.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Heat External Heat Source Polymer Polymer + FR (RX) Heat->Polymer Pyrolysis Pyrolysis Polymer->Pyrolysis Gases Flammable Gases Pyrolysis->Gases X_Radical Halogen Radical (Cl•) Pyrolysis->X_Radical FR decomposes Flame Combustion (H•, OH• radicals) Gases->Flame feeds Flame->Heat feedback HX Halogen Acid (HCl) Quenching Radical Quenching HX->Quenching + OH• X_Radical->HX + H• Quenching->Flame inhibits

Caption: Gas-phase radical quenching mechanism for halogenated FRs.

Synergists: The effectiveness of halogenated flame retardants can often be dramatically increased by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃). In the presence of HCl released from the chlorinated FR, antimony trioxide is converted to antimony trichloride (SbCl₃) and antimony oxychloride (SbOCl). These compounds are more volatile and more effective at quenching radicals in the gas phase than HCl alone. This synergistic effect allows for a lower total loading of flame retardant to achieve the desired level of performance.

Health and Environmental Considerations

It is imperative for modern researchers to consider the toxicological and environmental profile of any new chemical additive. Many halogenated flame retardants have faced scrutiny and regulation due to concerns about persistence, bioaccumulation, and toxicity.[6][12] Some aromatic halogenated compounds can form toxic dioxins and furans during combustion or improper incineration.[6] Therefore, any comprehensive evaluation of 1,2,3,4-tetrachloro-5,6-dimethylbenzene must include:

  • Analysis of combustion off-gases for toxic products.

  • Leaching studies to assess its potential to migrate out of the polymer matrix.

  • A thorough review of available toxicological data.

Conclusion

While 1,2,3,4-tetrachloro-5,6-dimethylbenzene is not a mainstream flame retardant, its molecular structure—a thermally stable, highly chlorinated aromatic compound—warrants investigation. It holds theoretical potential to function via the well-understood gas-phase radical trapping mechanism. However, this potential can only be confirmed through rigorous, systematic experimental work. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to undertake such an evaluation, from initial compounding to final performance analysis. The results of such studies will determine whether this molecule can be a viable and safe addition to the portfolio of flame retardant solutions for polymeric materials.

References

A complete list of sources cited within this document is provided below for verification and further reading.

  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. National Center for Biotechnology Information. [Link]

  • How Flame Retardants Work in Plastics. Amcor, Inc.. [Link]

  • Flame Retardant Types and Their Mechanisms: A Technical Deep Analysis. Favorchem. [Link]

  • Flame retardants (EHC 192, 1997). INCHEM. [Link]

  • Flame Retardant Test as per ISO 340. Infinita Lab. [Link]

  • Flame Retardant Testing Standards and Selection of Flame Retardants. GO YEN CHEMICAL INDUSTRIAL CO LTD. [Link]

  • 1,2,3,4-Tetrachloro-5,6-Dimethylbenzylene — Chemical Substance Information. NextSDS. [Link]

  • Flame retardant. Wikipedia. [Link]

  • Brominated and Chlorinated Flame Retardants: The San Antonio Statement. National Center for Biotechnology Information. [Link]

  • Tetrachlorobenzene. Wikipedia. [Link]

  • Chlorinated Paraffins. National Center for Biotechnology Information. [Link]

  • Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. ACS Publications. [Link]

  • Benzene, 1,2,3,4-tetrachloro-5,6-dimethyl-. US EPA. [Link]

  • Halogen-Free Flame Retardants for Polymers. Performance Additives. [Link]

  • Benzene, 1,2,4,5-tetrachloro-3,6-dimethyl-. NIST WebBook. [Link]

  • Fact sheet: 1,2,3,4-tetrachlorobenzene. Public Services and Procurement Canada. [Link]

  • Synthesis of derivatives of 2, 3, 5, 6-tetrachloromethylbenzene. ResearchGate. [Link]

  • Polymer Flame Retardant Chemistry. FRCA. [Link]

  • Recent Advancements of Bio-Derived Flame Retardants for Polymeric Materials. MDPI. [Link]

Sources

Method

Application Note: 1,2,3,4-Tetrachloro-5,6-Dimethylbenzene as a Strategic Precursor for Electron-Deficient Organometallic Ligands

Executive Summary In advanced organometallic catalysis and drug development, tuning the electronic properties of the metal center is paramount for controlling reaction kinetics. 1,2,3,4-Tetrachloro-5,6-dimethylbenzene (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organometallic catalysis and drug development, tuning the electronic properties of the metal center is paramount for controlling reaction kinetics. 1,2,3,4-Tetrachloro-5,6-dimethylbenzene (TCDMB) (CAS 877-08-7) serves as a highly specialized, rigid backbone for the synthesis of electron-deficient bidentate phosphines and N-heterocyclic carbenes (NHCs)[1][2]. The exhaustive chlorination of the aromatic ring exerts a profound inductive electron-withdrawing effect, drastically lowering the highest occupied molecular orbital (HOMO) energy of the derived ligands. This application note details the mechanistic rationale, validated synthetic protocols, and in-process validation strategies for converting TCDMB into high-performance ligand architectures.

The Strategic Advantage of the Tetrachloroarene Backbone

The design of organometallic catalysts often requires ligands that can stabilize low-valent transition metals while simultaneously accelerating specific steps in the catalytic cycle, such as reductive elimination. TCDMB offers two distinct chemical domains:

  • The Tetrachloro Core: The four adjacent chlorine atoms provide immense steric bulk and inductive electron withdrawal[3]. When ligands derived from TCDMB coordinate to a metal (e.g., Pd, Pt, Au), they increase the Lewis acidity of the metal center. This makes the catalyst highly electrophilic, which is ideal for the π -activation of alkynes or the acceleration of challenging reductive eliminations in cross-coupling methodologies.

  • The Benzylic Methyl Groups: While the aromatic ring is highly unreactive[1][4], the ortho-methyl groups are primed for radical halogenation. This allows for the precise installation of reactive leaving groups (e.g., bromides) to build bidentate coordination spheres[5].

Quantitative Ligand Parameters

To guide experimental design, the physicochemical and electronic properties of TCDMB and its key downstream intermediates are summarized below.

Ligand Precursor / IntermediateCAS NumberMolecular WeightKey Electronic PropertyPrimary Application
1,2,3,4-Tetrachloro-5,6-dimethylbenzene 877-08-7243.94 g/mol Highly electron-deficientPrimary Starting Material
1,2-Bis(bromomethyl)-3,4,5,6-tetrachlorobenzene N/A401.74 g/mol Electrophilic benzylic sitesRigid Alkylating Agent
Tetrachloro-bis(diphenylphosphino)-o-xylene N/A612.25 g/mol Strong π -acceptorPd/Pt Cross-Coupling
Tetrachloro-benzimidazolium salt N/AVariableHighly electrophilic NHCAu/Ru π -Activation

Visualizing the Synthetic Workflow

The transformation of TCDMB into active organometallic ligands relies on a divergent synthetic strategy, branching at the critical bis(bromomethyl) intermediate.

LigandSynthesis A 1,2,3,4-Tetrachloro-5,6-dimethylbenzene (Starting Material) B Radical Bromination (NBS, AIBN) A->B C 1,2-Bis(bromomethyl)- 3,4,5,6-tetrachlorobenzene B->C D Phosphination (KPPh2) C->D F Amination & Cyclization (R-NH2, HC(OEt)3) C->F E Bidentate Phosphine Ligand (π-Acceptor) D->E G Benzimidazolium Salt (NHC Precursor) F->G

Figure 1: Divergent synthetic workflow from TCDMB to electron-deficient phosphine and NHC ligands.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems . Each step includes mechanistic causality to explain the why behind the procedure, alongside in-process analytical checkpoints to ensure reaction integrity before proceeding to the next synthetic node.

Protocol 4.1: Synthesis of 1,2-Bis(bromomethyl)-3,4,5,6-tetrachlorobenzene

This step activates the inert precursor via a radical chain mechanism[5].

Reagents:

  • 1,2,3,4-Tetrachloro-5,6-dimethylbenzene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (2.15 equiv, recrystallized)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Benzotrifluoride (PhCF₃, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve TCDMB in anhydrous benzotrifluoride (0.2 M).

    • Causality: Benzotrifluoride is selected over traditional carbon tetrachloride (CCl₄) because it is significantly less toxic while lacking abstractable hydrogen atoms. This prevents the solvent from quenching the benzylic radical and terminating the chain reaction.

  • Initiation: Add NBS (2.15 equiv) in a single portion. Heat the suspension to 85 °C. Once at temperature, add AIBN (0.05 equiv) as a solution in PhCF₃ dropwise over 1 hour using a syringe pump.

    • Causality: AIBN has a half-life of approximately 1 hour at 85 °C. Continuous dropwise addition ensures a steady, low concentration of initiating radicals, which suppresses radical-radical termination events and prevents the formation of over-brominated (tribromomethyl) byproducts.

  • Reaction & Workup: Reflux the mixture for 12 hours. Cool to 0 °C to precipitate succinimide. Filter the suspension through a pad of Celite and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot hexanes/ethyl acetate.

  • Self-Validating Checkpoint: Remove a 5 mg aliquot of the crude solid for 1 H NMR analysis (in CDCl₃).

    • Pass Criteria: The complete disappearance of the benzylic methyl singlet at ~2.5 ppm and the emergence of a sharp singlet at ~4.8 ppm (CH₂Br) confirms quantitative conversion. If the 2.5 ppm peak persists, the reaction requires an additional spike of AIBN and further heating.

Protocol 4.2: Synthesis of Electron-Deficient Bis(diphenylphosphino) Ligands

This protocol converts the activated benzylic bromides into a highly rigid, bidentate π -acceptor ligand.

Reagents:

  • 1,2-Bis(bromomethyl)-3,4,5,6-tetrachlorobenzene (1.0 equiv)

  • Potassium diphenylphosphide (KPPh₂) (2.05 equiv, 0.5 M in THF)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Step-by-Step Methodology:

  • Preparation: Dissolve the dibromide intermediate in degassed THF (0.1 M) in a Schlenk flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Substitution: Add the KPPh₂ solution dropwise over 30 minutes.

    • Causality: The benzylic bromides are highly activated but severely sterically hindered by the adjacent ortho-chlorine atoms. Performing the addition at cryogenic temperatures (-78 °C) suppresses competitive Wurtz-type homocoupling or elimination pathways, ensuring strict SN​2 regioselectivity.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 14 hours) with continuous stirring.

  • Workup: Quench the reaction with strictly degassed water (2 mL) to destroy unreacted KPPh₂. Extract with degassed dichloromethane, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint: Analyze the crude mixture via 31 P NMR (in CDCl₃).

    • Pass Criteria: A single sharp resonance in the -10 to -15 ppm range indicates the successful formation of the target bidentate phosphine. The presence of peaks further downfield (>25 ppm) indicates unwanted phosphine oxidation (phosphine oxide formation), signifying a breach in the inert atmosphere during the reaction or workup.

Safety and Hazard Mitigation

1,2,3,4-Tetrachloro-5,6-dimethylbenzene is a highly halogenated aromatic compound. It is a powdered/flaked solid that is insoluble in water and acts as a severe irritant to the skin, eyes, and mucous membranes[1][4].

  • Toxicity: May be toxic by ingestion or inhalation[1].

  • Handling: All manipulations involving TCDMB and its brominated derivatives must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

  • Spill Response: In the event of a spill, isolate the area for at least 25 meters. Do not use water for cleanup; sweep the solid into a dedicated halogenated waste container[4].

References

  • "Method for the preparation of trichloromethyl-group-substituted benzene", US Patent US9556090B2, Google Patents.
  • "Phthalaldehyde - N-heterocyclic carbene-catalyzed reactions", Grokipedia. Available at: [Link]

  • "Structural features of the dearylation reaction products of pentarylantimony with polyfunctional acids", ResearchGate. Available at: [Link]

Sources

Application

sample preparation techniques for 1,2,3,4-tetrachloro-5,6-dimethylbenzene analysis

Application Note: Advanced Sample Preparation Techniques for 1,2,3,4-Tetrachloro-5,6-dimethylbenzene Analysis in Complex Matrices Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation Techniques for 1,2,3,4-Tetrachloro-5,6-dimethylbenzene Analysis in Complex Matrices

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix Applicability: Environmental Sediments, Biological Tissues, and Industrial Effluents

Executive Summary & Chemical Context

1,2,3,4-Tetrachloro-5,6-dimethylbenzene, commonly referred to as tetrachloro-o-xylene (TCOX), is a highly substituted, lipophilic, and semi-volatile halogenated aromatic compound. In analytical chemistry, TCOX serves a dual purpose: it is monitored as an industrial byproduct in the synthesis of phthalaldehydes and agricultural chemicals, and it is universally deployed as a critical surrogate or internal standard in the quantification of complex chlorinated hydrocarbons (CHs) and polychlorinated biphenyls (PCBs)[1].

Analyzing TCOX at trace levels (parts-per-billion) in complex matrices requires a rigorous sample preparation workflow. The fully chlorinated aromatic ring renders the molecule highly hydrophobic (high logKow​ ), meaning it binds tenaciously to organic carbon in soils and lipid compartments in biological tissues. This application note details a self-validating sample preparation architecture designed to overcome matrix suppression, prevent volatilization losses, and ensure absolute quantitative integrity.

Mechanistic Rationale for Workflow Design

As analytical scientists, we do not merely execute steps; we engineer chemical environments to force the desired thermodynamic and kinetic outcomes. The following principles govern this protocol:

  • Extraction Kinetics (Accelerated Solvent Extraction - ASE): Traditional Soxhlet extraction relies on passive diffusion. By utilizing ASE at elevated temperatures (100°C) and pressures (1500 psi), we decrease the dielectric constant of the extraction solvent (Dichloromethane:Acetone, 1:1 v/v). Acetone disrupts the hydration shell of the solid matrix, while DCM effectively solubilizes the non-polar TCOX. The high pressure keeps the solvents in a liquid state above their boiling points, accelerating mass transfer kinetics and reducing extraction time from 24 hours to 20 minutes[2].

  • Orthogonal Clean-up Strategy: Matrix interferences fall into two categories: high-molecular-weight (lipids/polymers) and high-polarity (humic acids/pigments).

    • Size-Exclusion Chromatography (SEC) is employed first to exclude bulky lipids based on their hydrodynamic radius.

    • Deactivated Silica Gel Chromatography follows, utilizing dipole-dipole interactions to permanently retain polar small molecules while the non-polar TCOX elutes unhindered in the hexane fraction[3].

  • Volatility Control: TCOX is semi-volatile. Aggressive rotary evaporation under high vacuum will strip the analyte from the extract. We utilize a gentle nitrogen ( N2​ ) blowdown technique coupled with a high-boiling "keeper solvent" (isooctane) to prevent the extract from ever reaching complete dryness, thereby preserving TCOX recovery.

Workflow Visualization

TCOX_Workflow Start Homogenized Sample (Sediment/Tissue) Spike Self-Validation 1: Surrogate Spike (PCB-209) Start->Spike Matrix Prep ASE Accelerated Solvent Extraction (DCM:Acetone 1:1, 100°C, 1500 psi) Spike->ASE Extraction SEC Size-Exclusion HPLC (Lipid/Macromolecule Removal) ASE->SEC Crude Extract Silica Deactivated Silica Clean-up (Polar Interference Removal) SEC->Silica Fractionation Conc N2 Blowdown Concentration (Thermal/Vacuum Control) Silica->Conc Purified Extract ISTD Self-Validation 2: Internal Standard (d10-Phenanthrene) Conc->ISTD Volume Reduction GCMS GC-MS/ECD Analysis (Target Quantification) ISTD->GCMS Final Injection

Figure 1: Self-validating sample preparation workflow for TCOX analysis in complex matrices.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By bracketing the physical preparation steps with a pre-extraction surrogate and a post-extraction internal standard, any physical loss of TCOX is mathematically accounted for, ensuring absolute trustworthiness of the final data[1].

Phase I: Matrix Preparation & The Self-Validation Engine
  • Homogenization: Lyophilize (freeze-dry) the sediment or tissue sample to remove water, which acts as a barrier to organic solvent penetration. Grind to a fine powder (< 0.5 mm particle size).

  • Surrogate Spiking (Validation Checkpoint 1): Weigh exactly 5.0 g of the homogenized sample into an ASE extraction cell. Spike the matrix with 50 µL of a 1.0 µg/mL surrogate standard solution (e.g., PCB-209 or 13C -labeled TCOX). Causality: This surrogate will travel through every subsequent step. Its final recovery will validate the extraction efficiency and prove that no catastrophic analyte loss occurred.

Phase II: Accelerated Solvent Extraction (ASE)
  • Cell Packing: Mix the spiked sample with diatomaceous earth (hydromatrix) to prevent solvent channeling and cell clogging.

  • Extraction Parameters: Load the cell into the ASE system. Extract using Dichloromethane:Acetone (1:1, v/v) at 100°C and 1500 psi[3].

  • Cycle Configuration: Perform 2 static cycles of 5 minutes each, followed by a 60% flush volume and a 60-second nitrogen purge. Collect the crude extract in a pre-cleaned amber glass vial.

Phase III: Orthogonal Clean-up
  • Size-Exclusion Chromatography (SEC): Inject the crude extract onto an SEC-HPLC system equipped with a divinylbenzene-styrene copolymer column. Elute with DCM. Discard the early-eluting high-molecular-weight fraction (lipids/polymers) and collect the fraction corresponding to the retention time window of TCOX (typically 12–18 minutes depending on column dimensions)[2].

  • Silica Gel Fractionation: Prepare a glass chromatography column packed with 5 g of 1.5% deactivated silica gel. Load the SEC-collected fraction onto the column.

  • Elution: Elute the column with 20 mL of n -hexane. Causality: The non-polar TCOX will elute in this fraction, while residual polar interferences remain locked onto the silica stationary phase.

Phase IV: Concentration & Final Validation
  • Solvent Exchange: Add 500 µL of isooctane (keeper solvent) to the hexane fraction.

  • Nitrogen Blowdown: Place the tube in a heated water bath (35°C). Use a gentle stream of ultra-pure nitrogen to evaporate the hexane. Causality: Hexane (boiling point 68°C) will evaporate, leaving the TCOX safely dissolved in the higher-boiling isooctane (boiling point 99°C), preventing volatilization loss.

  • Internal Standard Addition (Validation Checkpoint 2): Spike the final 500 µL extract with 10 µL of a 1.0 µg/mL internal standard (e.g., d10​ -phenanthrene)[1]. Causality: This standard corrects for any variations in GC-MS injection volume and instrument sensitivity drift.

Quantitative Data & Quality Assurance Metrics

To ensure compliance with stringent environmental testing frameworks (such as 4[4]), the following performance metrics must be achieved during method validation.

Table 1: Physicochemical Properties Dictating Sample Preparation

PropertyValueAnalytical Implication
Molecular Weight 243.94 g/mol Detectable via GC-MS (Electron Ionization, m/z 244 molecular ion cluster).
Log Kow​ ~5.2Highly lipophilic; necessitates aggressive solvent extraction (ASE) to break matrix bonds.
Boiling Point ~270°CSemi-volatile; requires a "keeper solvent" during N2 blowdown to prevent evaporative loss.
Polarity Non-polarElutes rapidly in hexane during silica gel normal-phase chromatography.

Table 2: Expected Quality Assurance Metrics (Self-Validating System)

Matrix TypeSurrogate Recovery TargetMethod Detection Limit (MDL)Limit of Quantitation (LOQ)Relative Standard Deviation (RSD)
Water / Effluent 85% - 110%0.05 ng/mL0.15 ng/mL< 5%
Soil / Sediment 75% - 105%0.5 ng/g1.5 ng/g< 8%
Biological Tissue 70% - 100%1.0 ng/g3.0 ng/g< 12%

Note: If the surrogate recovery falls outside the target range, the self-validating system flags the sample preparation as compromised, and the batch must be re-extracted.

References

  • Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry Source: NOAA Technical Memorandum NMFS-NWFSC-59 URL
  • Source: DiVA Portal (Academic Archive)
  • EPA 600 SERIES METHODS Source: LGC Standards / US EPA Clean Water Act Framework URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 1,2,3,4-Tetrachloro-5,6-Dimethylbenzene

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2,3,4-tetrachloro-5,6-dimethylbenzene in polar sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2,3,4-tetrachloro-5,6-dimethylbenzene in polar solvent systems. Here, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate this common experimental hurdle.

Section 1: Initial Assessment & Diagnosis

Understanding the root cause of poor solubility is the first step toward finding a solution. This section addresses the fundamental properties of the target compound and why it resists dissolution in polar environments.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,2,3,4-tetrachloro-5,6-dimethylbenzene crashing out of my polar solvent (e.g., water, ethanol, DMSO)?

A: The issue stems from a fundamental principle in chemistry: "like dissolves like".[1][2] 1,2,3,4-tetrachloro-5,6-dimethylbenzene is a highly non-polar, hydrophobic molecule. Its structure, a benzene ring substituted with four chlorine atoms and two methyl groups, creates a molecule with very weak intermolecular forces.[3] Polar solvents like water rely on strong hydrogen bonding networks to maintain their liquid state. To dissolve your compound, the solvent molecules would need to break their own strong bonds to accommodate a molecule with which they cannot form favorable interactions. This process is energetically unfavorable, leading to the compound's insolubility and precipitation.[4]

Q2: What are the key physicochemical properties of 1,2,3,4-tetrachloro-5,6-dimethylbenzene I should be aware of?

A: Understanding the compound's properties is crucial for designing an effective solubilization strategy. While a full experimental profile is extensive, the key parameters are summarized below.

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₈H₆Cl₄Indicates a carbon-rich, halogenated aromatic structure, predisposing it to be non-polar.[5]
Molecular Weight 243.95 g/mol A moderate molecular weight, but the composition is more critical for solubility.[5]
Appearance White needle-like crystals or powdered solid.[3]Being a solid at room temperature means energy is required to break the crystal lattice before solvation can occur.
Water Solubility Insoluble.[3]This is the core challenge. The molecule is hydrophobic.
Organic Solubility Soluble in hot ethanol, ether, benzene, and carbon tetrachloride; slightly soluble in cold ethanol.[3]This confirms its non-polar character and provides clues for potential co-solvents.

Section 2: Troubleshooting Pathways

If you have confirmed that poor solubility is the issue, the next step is to select an appropriate solubilization strategy. The following decision tree provides a logical workflow for troubleshooting.

Troubleshooting_Workflow cluster_start Start Here cluster_strategy1 Pathway 1: Co-Solvency cluster_strategy2 Pathway 2: Micellar Solubilization cluster_strategy3 Pathway 3: Cyclodextrin Complexation start Compound Precipitates in Polar Solvent cosolvent Is a small amount of organic solvent acceptable? start->cosolvent Assess options protocol1 Follow Protocol 1: Co-solvent Screening cosolvent->protocol1 Yes surfactant Are surfactants compatible with the downstream application? cosolvent->surfactant No success1 Success: Compound Solubilized protocol1->success1 Effective fail1 Failure: Precipitation Persists protocol1->fail1 Ineffective fail1->surfactant protocol2 Follow Protocol 2: Surfactant Screening surfactant->protocol2 Yes cyclodextrin Need to avoid organic solvents and traditional surfactants? surfactant->cyclodextrin No success2 Success: Compound Solubilized protocol2->success2 Effective fail2 Failure: Inadequate Solubilization protocol2->fail2 Ineffective fail2->cyclodextrin protocol3 Follow Protocol 3: Cyclodextrin Complexation cyclodextrin->protocol3 Yes advanced Consider Advanced Formulation Techniques cyclodextrin->advanced No / Failed success3 Success: Compound Solubilized protocol3->success3 Effective protocol3->advanced Ineffective

Caption: Troubleshooting Decision Tree for Solubility Enhancement.

Pathway 1: Co-solvency

This is often the simplest and first method to try. A co-solvent is a water-miscible organic solvent that, when added to the primary polar solvent (like water or buffer), reduces the overall polarity of the system, allowing for the dissolution of non-polar compounds.[1][6]

  • Mechanism: The co-solvent acts as a bridge between the non-polar solute and the polar solvent, creating a microenvironment that is more favorable for the solute.[7]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, propylene glycol, and polyethylene glycols (PEGs).[2][6]

  • Pros: Simple, fast, and uses common laboratory reagents.

  • Cons: The organic co-solvent may interfere with downstream biological assays or affect the stability of other components. High concentrations can be toxic to cells.[8][9]

Pathway 2: Micellar Solubilization (Surfactants)

Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[10]

  • Mechanism: The hydrophobic tails of the surfactant molecules form a core, creating a non-polar microenvironment. Your non-polar compound will partition into this core, while the hydrophilic heads face the outer polar solvent, rendering the entire micelle-solute complex soluble.[11][12]

  • Common Surfactants: Polysorbates (e.g., Tween 20, Tween 80), Triton X-100, Cremophor EL.[8]

  • Pros: Highly effective at solubilizing very hydrophobic compounds.[12]

  • Cons: Can be toxic to cells and may interfere with certain assays. The choice of surfactant is critical and often empirical.[8]

Caption: Diagram of Micellar Solubilization.

Pathway 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that have a bucket-like or toroidal shape. Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[13]

  • Mechanism: The non-polar 1,2,3,4-tetrachloro-5,6-dimethylbenzene molecule can become entrapped within the hydrophobic cavity of the cyclodextrin.[14] This "inclusion complex" effectively shields the hydrophobic guest from the polar solvent, rendering the entire complex soluble in water.[13][15]

  • Common Cyclodextrins: Alpha (α), Beta (β), and Gamma (γ) cyclodextrins, and their more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[13]

  • Pros: Generally low toxicity, making them suitable for many pharmaceutical and biological applications. Can improve compound stability.[16]

  • Cons: There is a specific size requirement between the guest molecule and the cyclodextrin cavity. The binding affinity can vary, and the process may require more optimization.

Cyclodextrin_Mechanism The hydrophobic compound is encapsulated within the cyclodextrin cavity. cluster_complex Inclusion Complex Formation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus + compound Target Compound (Hydrophobic) arrow -> complex Soluble Inclusion Complex compound_in Compound

Caption: Diagram of Cyclodextrin Complexation.

Section 3: Protocol Library

This section provides detailed, step-by-step methodologies for the troubleshooting pathways described above.

Protocol 1: Screening for an Effective Co-solvent System

Objective: To determine the minimum concentration of a co-solvent required to dissolve 1,2,3,4-tetrachloro-5,6-dimethylbenzene in a primary aqueous solvent.

Materials:

  • 1,2,3,4-tetrachloro-5,6-dimethylbenzene

  • Primary aqueous solvent (e.g., deionized water, PBS)

  • Co-solvents to screen (e.g., DMSO, DMF, Ethanol, PEG 400)

  • Vials, vortex mixer, pipettes

Procedure:

  • Prepare Compound Vials: Weigh a fixed amount (e.g., 1 mg) of 1,2,3,4-tetrachloro-5,6-dimethylbenzene into several separate vials.

  • Confirm Insolubility: To one vial, add 1 mL of the primary aqueous solvent. Vortex for 30 seconds. Observe that the solid does not dissolve. This is your negative control.[1]

  • Prepare Stock Solutions: Prepare concentrated stock solutions of your compound in each of the pure co-solvents you are testing (e.g., 20 mg/mL in DMSO).[17]

  • Titration Method: a. Take a new vial with your pre-weighed compound. b. Add a small volume of the primary solvent (e.g., 950 µL). c. Begin adding the co-solvent stock solution in small increments (e.g., 10 µL). d. After each addition, vortex the vial vigorously for 30 seconds and visually inspect for dissolution. e. Continue adding the co-solvent until the compound is fully dissolved. Record the total volume of co-solvent added.[1]

  • Calculate Minimum Concentration: Calculate the final volume percentage (v/v) of the co-solvent that was required for complete dissolution.

  • Analysis: Compare the minimum effective concentration across different co-solvents. Select the co-solvent that works at the lowest, most acceptable concentration for your downstream application.

Protocol 2: Solubilization using Surfactants

Objective: To prepare a micellar solution that can solubilize 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

Materials:

  • 1,2,3,4-tetrachloro-5,6-dimethylbenzene

  • Aqueous solvent

  • Surfactants to screen (e.g., Tween 20, Polysorbate 80, Triton X-100)

  • Sonicator (optional), magnetic stirrer

Procedure:

  • Prepare Surfactant Stock Solutions: Prepare stock solutions of each surfactant in the aqueous solvent at a concentration well above their CMC (e.g., 1-2% w/v). For example, the CMC for Tween 20 is approximately 0.004 wt%.[11]

  • Initial Compound Dispersion: Add the desired amount of 1,2,3,4-tetrachloro-5,6-dimethylbenzene to a volume of the surfactant stock solution.

  • Facilitate Solubilization: a. Vigorously stir the mixture using a magnetic stirrer for 1-2 hours at room temperature. b. Gentle heating or sonication can be used to accelerate the process, but be cautious of compound or surfactant degradation.

  • Equilibration: Allow the solution to sit undisturbed for several hours or overnight to ensure maximum solubilization and equilibration.

  • Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved material.

  • Final Solution: Carefully collect the clear supernatant. This is your solubilized compound in a micellar solution. The concentration can be confirmed by a suitable analytical method (e.g., HPLC, UV-Vis).

Protocol 3: Solubilization using Beta-Cyclodextrin (β-CD)

Objective: To form an inclusion complex between 1,2,3,4-tetrachloro-5,6-dimethylbenzene and β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • 1,2,3,4-tetrachloro-5,6-dimethylbenzene

  • Beta-cyclodextrin (or HP-β-CD for higher solubility)

  • Aqueous solvent

  • Magnetic stirrer, filtration apparatus (0.22 µm filter)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a saturated or near-saturated solution of β-cyclodextrin in the desired aqueous solvent at room temperature. Stirring may be required for some time to fully dissolve the cyclodextrin.

  • Add the Compound: Add an excess of 1,2,3,4-tetrachloro-5,6-dimethylbenzene to the cyclodextrin solution. A molar ratio of 1:1 (compound:CD) is a good starting point, but an excess of the compound ensures the solution becomes saturated with the complex.

  • Complexation: Seal the container and stir the suspension vigorously at room temperature for 24-72 hours. This extended time is necessary to allow the system to reach equilibrium as the compound slowly enters the cyclodextrin cavity.[13]

  • Separation: After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove all undissolved, uncomplexed 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

  • Final Solution: The clear filtrate contains the water-soluble inclusion complex. The final concentration should be determined analytically.

Section 4: Excluded Strategies

pH Adjustment: This common solubilization technique is not applicable for 1,2,3,4-tetrachloro-5,6-dimethylbenzene. The molecule lacks any ionizable functional groups (like carboxylic acids or amines), so altering the pH of the solution will not change its charge state and will have no significant effect on its solubility.[4]

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? - ResearchGate. (2017). Retrieved March 27, 2026, from [Link]

  • Dissolving Hydrophobic Compounds | JoVE Journal. (2017). Retrieved March 27, 2026, from [Link]

  • Solubilization of Hydrocarbon Emulsion Droplets Suspended in Nonionic Surfactant Micelle Solutions | The Journal of Physical Chemistry - ACS Publications. (n.d.). Retrieved March 27, 2026, from [Link]

  • Solubility of Organic Compounds - Chemistry Steps. (2021). Retrieved March 27, 2026, from [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022). Retrieved March 27, 2026, from [Link]

  • Solubility of hydrophobic compounds in water-cosolvent mixtures - PubMed. (2010). Retrieved March 27, 2026, from [Link]

  • Effect of inorganic salts on the inclusion complex formation and solubilizing potency of cyclodextrins. (2017). Retrieved March 27, 2026, from [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. (2023). Retrieved March 27, 2026, from [Link]

  • What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility? - Quora. (2019). Retrieved March 27, 2026, from [Link]

  • Surfactant Solubilizers | Practical Surfactants Science | Prof Steven Abbott. (n.d.). Retrieved March 27, 2026, from [Link]

  • 4.4 Solubility - Chemistry LibreTexts. (2019). Retrieved March 27, 2026, from [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (2016). Retrieved March 27, 2026, from [Link]

  • solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods | Environmental Toxicology and Chemistry | Oxford Academic. (n.d.). Retrieved March 27, 2026, from [Link]

  • Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant | Journal of Chemical Theory and Computation - ACS Publications. (2019). Retrieved March 27, 2026, from [Link]

  • Benzene, 1,2,3,5-tetrachloro-4,6-dimethyl- - the NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects - MDPI. (2022). Retrieved March 27, 2026, from [Link]

  • Benzene, 1,2,3,4-tetrachloro-5,6-dimethyl- - Substance Details - SRS - EPA. (n.d.). Retrieved March 27, 2026, from [Link]

  • Benzene, 1,2,4,5-tetrachloro-3,6-dimethyl- - the NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. (2020). Retrieved March 27, 2026, from [Link]

  • Enhance the Solvent Potential of Water | Encyclopedia MDPI. (2022). Retrieved March 27, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. (2023). Retrieved March 27, 2026, from [Link]

Sources

Optimization

troubleshooting peak tailing for 1,2,3,4-tetrachloro-5,6-dimethylbenzene in HPLC

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, halogenated aromatics like 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, halogenated aromatics like 1,2,3,4-tetrachloro-5,6-dimethylbenzene. Unlike basic pharmaceuticals where peak tailing is almost exclusively driven by secondary interactions with ionized silanols[1], neutral, highly hydrophobic compounds present a completely different mechanistic challenge.

For a fully substituted, non-polar aromatic ring, tailing is rarely a pH issue. Instead, it is driven by thermodynamic phase mismatches, mass overloading due to poor mobile phase solubility, or physical column degradation[2]. This guide is designed to help you isolate and resolve these specific issues using self-validating analytical logic.

Diagnostic Workflow

HPLC_Troubleshooting N1 Peak Tailing Observed 1,2,3,4-tetrachloro-5,6-dimethylbenzene N2 Check Injection Solvent N1->N2 N3 Is solvent stronger than mobile phase? N2->N3 N4 Dilute in Mobile Phase N3->N4 Yes N5 Check Mass Overload N3->N5 No N4->N5 Still Tailing N7 Peak Symmetry Restored N4->N7 Success N6 Reduce Injection Volume (e.g., 10µL to 1µL) N5->N6 N6->N7 Success N8 Check Column Integrity N6->N8 Still Tailing N9 Replace Guard/Column (Fix Void/Frit Blockage) N8->N9 Void Suspected

Diagnostic workflow for isolating the root cause of peak tailing in hydrophobic analytes.

Troubleshooting Guides & FAQs

Q1: I am dissolving 1,2,3,4-tetrachloro-5,6-dimethylbenzene in 100% THF or Dichloromethane to ensure solubility, but my peaks are severely tailing. Why? A1: This is a classic "Sample Solvent Effect" (also known as injection solvent mismatch). 1,2,3,4-tetrachloro-5,6-dimethylbenzene is highly hydrophobic. If you inject it dissolved in a solvent that is significantly stronger (more eluting) than your initial mobile phase, the analyte molecules travel rapidly through the center of the column frit before mixing completely with the weaker mobile phase[3]. This causes the analyte band to spread at the column head, leading to distorted or tailing peaks[3]. Causality & Fix: The thermodynamic environment of the injection plug prevents immediate focusing. You must dissolve the sample in a solvent as close to the initial mobile phase composition as possible[2]. If solubility demands a strong solvent, keep the injection volume extremely low (e.g., 1 µL) to allow rapid dilution within the column.

Q2: My injection volume is small, and the solvent matches the mobile phase, but I still see an Asymmetry Factor (As) > 2.0. Could this be secondary interactions? A2: For a neutral, fully substituted aromatic ring like 1,2,3,4-tetrachloro-5,6-dimethylbenzene, traditional ionic secondary interactions (analyte base + ionized silanol) are virtually non-existent[1]. However, highly chlorinated benzenes can exhibit induced dipole interactions or π−π interactions with trace metal impurities in lower-purity silica. Causality & Fix: Trace metals can act as Lewis acids, interacting with the electron-rich π -cloud or lone pairs on the chlorines. Switch to a high-purity, Type-B silica column with a high carbon load (e.g., fully end-capped C18) to minimize these interactions[1].

Q3: How do I distinguish between a column void and mass overload for this specific compound? A3: Both mass overload and a physical column void (collapse of the silica bed at the inlet) manifest as distorted, tailing, or fronting peaks[2]. Causality & Fix: To differentiate, apply a self-validating dilution protocol. Inject your sample at 1x, 0.5x, and 0.1x concentrations. If the tailing factor strictly decreases as concentration drops, the issue is mass overload[2]. If the peak remains distorted regardless of concentration, the physical flow path is compromised, indicating a void or blocked frit.

Experimental Protocols: Self-Validating Fix for Solvent Mismatch & Overload

To definitively prove the root cause of the tailing without guessing, execute the following step-by-step methodology. This protocol acts as a self-validating system by isolating volume, concentration, and physical column state.

  • Baseline Assessment: Inject 10 µL of the analyte (100 µg/mL in 100% THF) using a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase of 80:20 Acetonitrile:Water. Record the USP Tailing Factor ( Tf​ ).

  • Solvent Matching: Dilute the stock solution 1:10 using the mobile phase (80:20 ACN:H2O) to yield 10 µg/mL.

  • Volume Adjustment: Inject 10 µL of the new matched-solvent sample.

  • Overload Verification: Inject 1 µL of the original 100 µg/mL stock.

  • Data Analysis: Compare Tf​ across the chromatograms. A drop in Tf​ to near 1.0 confirms solvent mismatch/overload. If Tf​ remains high across all injections, replace the guard column or analytical column.

Quantitative Data Summary

The table below summarizes the expected tailing factors ( Tf​ ) based on the experimental protocol, allowing for rapid comparison and diagnosis.

Experimental ConditionInjection VolumeSample SolventAnalyte ConcentrationExpected Tailing Factor ( Tf​ )Diagnosis / Outcome
1. Baseline 10 µL100% THF100 µg/mL> 2.5Severe Tailing (Mismatch + Overload)
2. Volume Reduction 1 µL100% THF100 µg/mL1.6 - 1.8Moderate Tailing (Mismatch mitigated)
3. Solvent Matched 10 µL80% ACN10 µg/mL1.0 - 1.2Optimal Symmetry (Ideal conditions)
4. Column Void 10 µL80% ACN10 µg/mL> 2.0Persistent Tailing (Physical damage)

References

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes."[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene

Welcome to the Technical Support & Troubleshooting Portal. As application scientists and chemical engineers, we frequently encounter challenges when driving the exhaustive ring chlorination of o-xylene to yield 1,2,3,4-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Portal. As application scientists and chemical engineers, we frequently encounter challenges when driving the exhaustive ring chlorination of o-xylene to yield 1,2,3,4-tetrachloro-5,6-dimethylbenzene (also known as tetrachloro-o-xylene).

Because the two methyl groups are ortho to each other, the aromatic ring has four available positions for substitution. However, each successive chlorine addition exerts a strong electron-withdrawing inductive effect (-I), progressively deactivating the ring. This portal provides field-proven insights into optimizing the thermodynamic and kinetic parameters—specifically temperature staging and reaction time—to overcome steric hindrance and achieve >98% conversion without triggering unwanted side-chain reactions.

Mechanistic Workflow & Thermal Staging

To achieve complete ring chlorination, the reaction relies on Electrophilic Aromatic Substitution (EAS) . The chlorine gas ( Cl2​ ) must be polarized by a Lewis acid catalyst (e.g., FeCl3​ , TiCl4​ , or SbCl3​ ) to generate the active electrophile ( Cl+ ). Because the ring becomes increasingly deactivated with each substitution, a static temperature will either stall the reaction or cause thermal degradation. A dynamic temperature gradient is mandatory.

EAS_Workflow A o-Xylene (Highly Activated) C Monochloro-o-xylene (Mildly Deactivated) A->C Stage 1: 20-40 °C Exothermic Control B Cl₂ + Lewis Acid (FeCl₃/TiCl₄) Strictly Dark Conditions B->C D Dichloro-o-xylene (Moderately Deactivated) C->D Stage 2: 40-60 °C Slight Heating E Trichloro-o-xylene (Strongly Deactivated) D->E Stage 3: 60-85 °C Thermal Activation F 1,2,3,4-Tetrachloro-5,6-dimethylbenzene (Target Product) E->F Stage 4: 85-100 °C Extended Time (4-6h)

Figure 1: Stepwise electrophilic aromatic substitution of o-xylene and required thermal staging.

Temperature & Time Optimization Matrix

The following table summarizes the quantitative parameters required to safely and efficiently drive the reaction through all four substitution phases.

Reaction StageTarget IntermediateOptimal Temp (°C)Time (Hours)Mechanistic Rationale
Stage 1 Monochloro-o-xylene20 – 401.0 – 2.0The native ring is highly activated. Low temperatures are required to control the violent exothermic reaction and prevent solvent/reagent boil-off[1].
Stage 2 Dichloro-o-xylene40 – 602.0 – 3.0The first chlorine mildly deactivates the ring. Mild heating maintains the kinetic rate without initiating radical formation.
Stage 3 Trichloro-o-xylene60 – 853.0 – 4.0Significant ring deactivation occurs. Increased thermal energy is needed to reach the activation energy threshold for the third substitution.
Stage 4 Tetrachloro-o-xylene85 – 1004.0 – 6.0Severe steric hindrance and inductive deactivation require peak temperatures and extended time to force the final chlorination to completion[2].
Troubleshooting & FAQs

Q1: Why am I seeing side-chain chlorination (e.g., formation of α-chloro-o-xylene) despite using a Lewis acid? Root Cause: Side-chain chlorination is a free-radical process. Even with a Lewis acid catalyst, exposure to ambient UV light or excessive initial temperatures (>60 °C during Stage 1) can homolytically cleave Cl2​ into chlorine radicals, which abstract hydrogen from the methyl groups. Solution: Ensure the reactor is completely shielded from light (strictly dark conditions). Maintain Stage 1 temperatures below 40 °C. If side-chain chlorination persists, verify that your Lewis acid (such as TiCl4​ or FeCl3​ ) is anhydrous, as moisture can poison the catalyst and alter the reaction pathway[1].

Q2: My reaction stalls at trichloro-o-xylene. How do I push it to the fully chlorinated 1,2,3,4-tetrachloro-5,6-dimethylbenzene? Root Cause: The third chlorine atom severely deactivates the ring. The activation energy for the fourth substitution is exceptionally high due to both electronic withdrawal and steric crowding. Solution: Ramp the temperature to 85–100 °C and maintain a steady, slight overpressure of Cl2​ gas. Extending the reaction time at this elevated temperature for an additional 4–6 hours is mandatory. Ensure vigorous mechanical stirring to overcome mass transfer limitations between the gas and liquid phases[2].

Q3: What causes the formation of heavy, tar-like byproducts, and how can I minimize them? Root Cause: Tar formation is typically the result of intermolecular Friedel-Crafts alkylation or oxidative coupling. This occurs when localized hot spots develop due to poor mixing, or if the initial temperature is spiked too rapidly. Solution: Ramp the temperature gradually (e.g., 10 °C per hour) between stages. Do not skip the low-temperature Stage 1 phase.

Self-Validating Experimental Protocol (SOP)

This step-by-step methodology ensures a self-validating workflow for synthesizing 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

Step 1: Reactor Setup & Initiation

  • Equip a light-shielded (foil-wrapped or opaque), glass-lined reactor with a mechanical stirrer, reflux condenser, gas dispersion tube, and a caustic scrubber system (to neutralize HCl off-gas).

  • Charge the reactor with 1.0 molar equivalent of o-xylene and 2-5 mol% of anhydrous FeCl3​ or TiCl4​ . (Note: The reaction can be run neat, or in an inert solvent like carbon tetrachloride if viscosity control is needed).

  • Validation Checkpoint: Ensure the system is purged with N2​ before introducing chlorine to prevent explosive mixtures and moisture intrusion.

Step 2: Low-Temperature Chlorination (Stages 1 & 2)

  • Cool the mixture to 20 °C. Begin bubbling Cl2​ gas at a controlled rate (e.g., 0.2 mol/hour per mole of substrate).

  • Maintain the bulk temperature between 20–40 °C for 2 hours. The reaction will be highly exothermic.

  • Gradually raise the temperature to 60 °C over the next 2 hours.

Step 3: High-Temperature Chlorination (Stages 3 & 4)

  • Ramp the temperature to 85 °C and hold for 3 hours.

  • Finally, increase the temperature to 95–100 °C. Continue Cl2​ addition at a reduced rate (0.1 mol/hour) for 4–6 hours.

  • Self-Validation Checkpoint (Stoichiometry): Monitor the weight gain of the caustic scrubber. Complete conversion of 1 mole of o-xylene will evolve exactly 4 moles of HCl gas. When HCl evolution ceases, the reaction is complete.

Step 4: Workup & Purification

  • Purge the system with N2​ for 30 minutes to strip residual Cl2​ and HCl .

  • Wash the organic mixture with dilute NaOH (5% aq), followed by brine and distilled water.

  • Recrystallize the crude 1,2,3,4-tetrachloro-5,6-dimethylbenzene from hot ethanol or toluene to achieve >99% purity.

References
  • Title: Method for chlorination of methylated aromatic compounds Source: US Patent 5,279,719A URL
  • Title: Chlorination of xylene Source: US Patent 3,928,478A URL
  • Title: Method for the preparation of trichloromethyl-group-substituted benzene Source: US Patent 9,556,090B2 URL

Sources

Optimization

preventing sublimation losses during 1,2,3,4-tetrachloro-5,6-dimethylbenzene purification

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1,2,3,4-tetrachloro-5,6-dimethylbenzene. Due to its chemical struc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1,2,3,4-tetrachloro-5,6-dimethylbenzene. Due to its chemical structure—a fully substituted, non-polar aromatic ring—this compound exhibits significant volatility and a tendency to sublime, even at moderate temperatures and pressures. This property is a primary cause of product loss during common purification and handling procedures. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and mitigate these sublimation-related losses, ensuring maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is 1,2,3,4-tetrachloro-5,6-dimethylbenzene so prone to sublimation?
Q2: What are the most common stages where sublimation losses occur during purification?

A: Significant product loss due to sublimation typically occurs during steps that involve reduced pressure or heating. The most critical stages are:

  • Drying: When drying the purified solid in a vacuum oven or desiccator.

  • Vacuum Filtration: While pulling air or an inert gas through the filter cake to remove residual solvent.

  • Solvent Removal: During the evaporation of solvent from a crude mixture under reduced pressure (rotary evaporation).

  • Storage: Over long periods, even in seemingly sealed containers at room temperature.

Q3: My product seems to "disappear" from the flask after rotary evaporation. Is this sublimation?

A: Yes, this is a classic sign of sublimation loss. As you reduce the pressure to evaporate the solvent, you are also creating ideal conditions for the solid product to sublime. The product vapor is then pulled into the vacuum system and lost. This is especially problematic if the solvent has a relatively high boiling point, requiring more aggressive vacuum or heating, which in turn accelerates the sublimation of the product.

Troubleshooting Guide: Minimizing Product Loss

This section addresses specific experimental problems with causal explanations and validated solutions.

Problem 1: Low Yield After Recrystallization and Drying
  • Symptom: You have a good yield of crystalline product after recrystallization, but the final mass after drying is significantly lower than expected. You may also observe fine, needle-like crystals coating the inside of your vacuum oven or desiccator.

  • Root Cause: The primary cause is sublimation during the drying process. Applying a strong vacuum, especially when combined with heat, provides the energy for the solid to transition directly into the gaseous phase.[5]

  • Solution: Controlled Drying Protocol

    • Avoid High Heat: Do not dry 1,2,3,4-tetrachloro-5,6-dimethylbenzene in a heated vacuum oven unless absolutely necessary and only at a very mild temperature (e.g., 30-40°C), just enough to remove residual volatile solvents.

    • Use a "Gentle" Vacuum: Instead of pulling a deep vacuum, which accelerates sublimation, dry the sample under a gentle stream of a dry, inert gas like nitrogen or argon, or use a "leaky" vacuum system where the pressure is only moderately reduced.

    • Freeze-Drying (Lyophilization): For highest recovery of very volatile solids, freeze-drying is the optimal method.[1][6][7] The material is first frozen, and then water or other solvents are removed by sublimation under vacuum at low temperature. This prevents the bulk material from entering the gas phase.

ParameterStandard Vacuum DryingRecommended Gentle Drying Freeze-Drying (Lyophilization)
Temperature Often >50°CAmbient to 40°C< 0°C
Pressure <1 mbar50-100 mbar or gentle N₂ stream<0.1 mbar
Risk of Loss HighLow to ModerateVery Low
Notes Prone to significant sublimation loss.Balances drying time with product recovery.Best method for preserving volatile compounds.[6]
Problem 2: Product Loss During and After Vacuum Filtration
  • Symptom: The filter cake visibly shrinks as you pull air through it on the Buchner funnel. Fine "angel dust" or crystals may be seen escaping the funnel.

  • Root Cause: As air or an inert gas is pulled through the wet filter cake, it becomes saturated with the product's vapor. This vapor is then carried away with the gas flow, leading to continuous sublimation loss.[8]

  • Solution: Optimized Filtration Workflow

    • Minimize Airflow: Do not leave the vacuum on longer than necessary. Once the bulk of the solvent has passed through, break the vacuum.

    • Use a Covered Funnel: Place a watch glass or rubber dam over the top of the Buchner funnel. This creates a vapor-rich environment above the filter cake, reducing the rate of net sublimation.

    • Avoid "Over-Drying" on the Filter: Do not attempt to completely dry the product on the filter by pulling air through it for an extended period. Transfer the damp solid to a suitable container for one of the controlled drying methods described in Problem 1.

The following workflow minimizes contact time with moving air, thereby reducing sublimation losses.

G cluster_filtration Optimized Filtration Workflow A 1. Seat Filter Paper & Wet with Solvent B 2. Pour Slurry into Funnel A->B C 3. Apply Vacuum Briefly to Remove Bulk Solvent B->C D 4. Break Vacuum Immediately C->D E 5. Wash Cake with Minimal Cold Solvent D->E F 6. Re-apply Vacuum Briefly E->F G 7. Break Vacuum & Transfer Damp Solid for Drying F->G

Workflow to reduce sublimation during filtration.

Gold Standard Purification: Vacuum Sublimation

For achieving the highest purity while minimizing transfer losses, direct purification by vacuum sublimation is the most effective technique.[1] This method leverages the compound's volatility to separate it from non-volatile impurities.

Troubleshooting Vacuum Sublimation
  • Symptom: No or very slow sublimation occurs; or, the sublimed product is "fluffy" and falls off the cold finger.

  • Root Cause Analysis & Solutions:

    • Poor Vacuum: A leak in the system prevents the pressure from dropping low enough for sublimation to occur efficiently. Solution: Check all glass joints for proper greasing and ensure tubing is secure. The system should not hiss when under vacuum.[9][10]

    • Incorrect Temperature Gradient: The temperature difference between the crude material (hot) and the collection surface (cold) is insufficient. Solution: Gently increase the heat to the sample flask while ensuring the cold finger is adequately cooled. A dry ice/acetone slurry (-78°C) is more effective than ice water for capturing highly volatile compounds.[11][12]

    • Product Falls Off: Releasing the vacuum too quickly will dislodge the delicate crystals. Solution: Allow the apparatus to cool completely to room temperature before slowly and gently re-introducing air or an inert gas.[9][10]

Experimental Protocol: High-Yield Vacuum Sublimation

This protocol provides a step-by-step methodology for purifying 1,2,3,4-tetrachloro-5,6-dimethylbenzene using a standard cold finger sublimation apparatus.

Materials & Equipment:

  • Crude 1,2,3,4-tetrachloro-5,6-dimethylbenzene (ensure it is free of solvent).[12]

  • Sublimation apparatus (bottom flask and cold finger).

  • High-vacuum grease.

  • Vacuum source (pump with trap).

  • Heating source (oil bath or heating mantle).

  • Coolant (ice water or dry ice/acetone slurry).

Procedure:

  • Preparation: Place the crude, solvent-free solid into the bottom flask of the sublimation apparatus. Do not fill it more than one-third full.

  • Assembly: Lightly grease the ground glass joint. Insert the cold finger, twisting it to ensure a transparent, airtight seal.[9] The tip of the cold finger should be close to, but not touching, the crude material.[12][13]

  • Evacuation: Connect the apparatus to a vacuum line with a cold trap. Apply the vacuum first, before adding any coolant. An initial pressure of <1 mbar is ideal.

  • Cooling: Once a stable vacuum is achieved, fill the cold finger with the chosen coolant (e.g., dry ice/acetone slurry). Applying vacuum before cooling prevents atmospheric moisture from condensing on the finger.[9][10]

  • Heating: Gently heat the bottom flask using an oil bath. Start with a low temperature and gradually increase it until sublimation is observed. For many chlorinated benzenes, a temperature range of 50-100°C under vacuum is effective.[11]

  • Collection: Allow the sublimation to proceed until no more solid is observed vaporizing from the bottom flask. Fine, pure crystals will deposit on the cold surface of the finger.

  • Shutdown & Recovery:

    • Remove the heating bath and allow the entire apparatus to cool to room temperature while still under vacuum.

    • Remove the coolant from the cold finger.

    • Critically , vent the system by slowly introducing an inert gas (nitrogen or argon). An abrupt influx of air will blow the purified crystals off the finger.[10]

    • Carefully remove the cold finger and scrape the purified product onto a tared piece of glassine paper.

G cluster_setup Vacuum Sublimation Logic A Load Crude Solid B Assemble Apparatus (Grease Joints) A->B C Apply Full Vacuum B->C D Is Vacuum Stable? C->D E Add Coolant to Cold Finger D->E Yes Leak Check for Leaks D->Leak No F Gently Apply Heat E->F G Collect Sublimate F->G H Cool to Room Temp (Under Vacuum) G->H I Slowly Vent System H->I J Scrape & Collect Pure Product I->J Leak->C

Decision workflow for vacuum sublimation.

References

  • Cold finger - Grokipedia. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Retrieved from [Link]

  • GlobalSpec. (n.d.). Sublimation Apparatus Selection Guide: Types, Features, Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 7.28: Vacuum Sublimation. Retrieved from [Link]

  • Chipman, J. A., & Roy, M. (2019, November 1). Use of Sublimation Apparatuses. Berry Group, University of Wisconsin. Retrieved from [Link]

  • University of Oxford. (n.d.). Sublimation. Retrieved from [Link]

  • West Rand Sublimation Supplies. (n.d.). Troubleshooting common Sublimation issues. Retrieved from [Link]

  • Bubbakins Blanks. (2025, March 24). 10 Common Sublimation Issues & How to Fix Them. Retrieved from [Link]

  • Wikipedia. (n.d.). Sublimation (phase transition). Retrieved from [Link]

  • Nova Sublimation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022254951A1 - Substrate treatment method and sublimation drying treatment agent.
  • Oprea, E., & Tihan, G. (2021). Comparison of Traditional and Novel Drying Techniques and Its Effect on Quality of Fruits, Vegetables and Aromatic Herbs. Foods, 10(11), 2843. Retrieved from [Link]

  • Li, Q., et al. (2025, March 28). Effects of Different Drying Methods on Physicochemical Properties and Nutritional Quality of Abalone Bioactive Peptides. Foods, 14(7), 1085. Retrieved from [Link]

  • Sublimation Paper Printing. (2024, April 19). Troubleshooting Guide: Sublimation Paper Printing Issues. Retrieved from [Link]

  • Cheméo. (n.d.). Benzene, 1,2,3,5-tetrachloro-4,6-dimethyl- (CAS 877-09-8). Retrieved from [Link]

  • Woodhouse, M., & Lumberg, K. (2007, August). Troubleshooting Your Sublimation System. A&E Magazine. Retrieved from [Link]

  • VACUUBRAND. (2024, November 12). Keeping air and moisture out. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). 1,2,4,5-Tetrachlorobenzene. Retrieved from [Link]

  • List Technology. (n.d.). Sublimation. Retrieved from [Link]

  • Lees, C. G., et al. (2022). Inhibition of vacuum sublimation artefacts for (Scanning) Transmission Electron Microscopy ((S)TEM) of sulphur samples via encapsulation. Open Research Europe, 2, 14. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2,4,5-tetrachloro-3,6-dimethyl-. Retrieved from [Link]

  • American Chemical Society. (2022, October 5). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Benzene, 1,2,4,5-tetrachloro- (CAS 95-94-3). Retrieved from [Link]

  • Hawach Scientific. (2025, August 18). Answers about Problems of Vacuum Filtration Device. Retrieved from [Link]

  • U.S. Naval Ordnance Laboratory. (1969, April 16). Vapor Pressures and Heats of Sublimation of Some High Melting Organic Explosives. Retrieved from [Link]

  • Google Patents. (n.d.). US3166594A - Process for preparing tetrachloro-5, 6-di-nitrobenzene and tetrachloro-o-phenylene diamine.
  • Google Patents. (n.d.). US3166593A - Process for preparing tetrachloro-d-nitrobenzene and tetrachloro-e-phenylene diamine.
  • Google Patents. (n.d.). CN102795959A - Chlorobenzene separation and refinement technique.
  • arXiv. (2025, March 21). Reporting on pTP sublimation during evaporation deposition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. Retrieved from [Link]

  • Google Patents. (n.d.). US4764256A - Removal of polychlorinated biphenyls by solvent extraction.
  • DESWATER. (n.d.). Removal of polychlorinated biphenyls and recycling of tween-80 in soil washing eluents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Catalytic Dechlorination of Polychlorinated Biphenyls. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

comparing GC-ECD vs GC-MS sensitivity for 1,2,3,4-tetrachloro-5,6-dimethylbenzene

An In-Depth Comparison of GC-ECD and GC-MS for the Analysis of 1,2,3,4-Tetrachloro-5,6-Dimethylbenzene In the realm of analytical chemistry, the detection and quantification of halogenated organic compounds are of paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison of GC-ECD and GC-MS for the Analysis of 1,2,3,4-Tetrachloro-5,6-Dimethylbenzene

In the realm of analytical chemistry, the detection and quantification of halogenated organic compounds are of paramount importance across various sectors, including environmental monitoring, food safety, and pharmaceutical development. The choice of the analytical technique is critical for achieving the desired sensitivity, selectivity, and confidence in the results. This guide provides a detailed comparison of two powerful techniques, Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of the specific analyte 1,2,3,4-tetrachloro-5,6-dimethylbenzene.

Fundamental Principles: A Tale of Two Detectors

The separation of 1,2,3,4-tetrachloro-5,6-dimethylbenzene from the sample matrix is achieved by gas chromatography (GC), where the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column.[1][2][3] The key difference between the two analytical setups lies in the detection method employed after the chromatographic separation.

Gas Chromatography with Electron Capture Detection (GC-ECD)

The Electron Capture Detector (ECD) is a highly sensitive and selective detector that is particularly well-suited for the analysis of compounds containing electronegative elements, such as halogens.[4][5][6] The principle of operation involves a radioactive source, typically Nickel-63, which emits beta particles (electrons).[4][7] These electrons ionize the makeup gas (usually nitrogen or a mixture of argon and methane), creating a stable cloud of free electrons and a constant standing current.[8] When an electronegative analyte like 1,2,3,4-tetrachloro-5,6-dimethylbenzene passes through the detector, it captures some of these free electrons, causing a decrease in the standing current.[5][7] This reduction in current is measured as a positive signal, and its magnitude is proportional to the concentration of the analyte.[4]

GC_ECD_Principle cluster_GC Gas Chromatograph cluster_ECD Electron Capture Detector (ECD) GC_Column GC Column Analyte 1,2,3,4-tetrachloro- 5,6-dimethylbenzene GC_Column->Analyte Elutes Ni63 Ni-63 Source (β-emitter) Electron_Cloud Electron Cloud Ni63->Electron_Cloud emits β-particles Anode Anode (+) Electron_Cloud->Anode generates standing current Signal Signal Output Electron_Cloud->Signal reduced current detected Cathode Cathode (-) Analyte->Electron_Cloud captures electrons

Figure 1: Working Principle of a GC-ECD.
Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry.[2] As the analyte elutes from the GC column, it enters the mass spectrometer's ion source.[9] Here, the molecules are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.[3] This process not only creates a molecular ion but also causes the molecule to fragment in a predictable and reproducible manner. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[2] The detector then records the abundance of each ion, generating a mass spectrum that serves as a unique "molecular fingerprint" for the compound.

GC_MS_Principle cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer (MS) GC_Column GC Column Analyte 1,2,3,4-tetrachloro- 5,6-dimethylbenzene GC_Column->Analyte Elutes Ion_Source Ion Source (Electron Impact) Ions Ions and Fragments Ion_Source->Ions Mass_Analyzer Mass Analyzer (Quadrupole) Detector Detector (Electron Multiplier) Mass_Analyzer->Detector Detection Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Generates Analyte->Ion_Source Ionization & Fragmentation Ions->Mass_Analyzer Separation by m/z

Figure 2: Working Principle of a GC-MS.

Head-to-Head Comparison: GC-ECD vs. GC-MS

The choice between GC-ECD and GC-MS for the analysis of 1,2,3,4-tetrachloro-5,6-dimethylbenzene depends on the specific requirements of the application, such as the required detection limits, the complexity of the sample matrix, and the need for confirmatory data.

FeatureGC-ECDGC-MS
Sensitivity Exceptionally high for halogenated compounds. Detection limits can be in the femtogram (fg) to picogram (pg) range.[7]Good to excellent, especially in Selected Ion Monitoring (SIM) mode. Detection limits are typically in the low picogram range. Can be further enhanced with MS/MS.
Selectivity Highly selective for electronegative compounds (e.g., halogenated compounds, nitro compounds).[4][5]Highly selective based on the mass-to-charge ratio of the molecular ion and its fragments.
Confirmation of Identity Based on retention time only, which can be ambiguous if co-eluting compounds are present.Provides a mass spectrum, which is a unique molecular fingerprint, allowing for high-confidence identification.[2][10]
Linear Dynamic Range Relatively limited, typically around 10,000-fold.[7]Wider linear dynamic range, often several orders of magnitude.
Robustness Can be susceptible to contamination from the sample matrix or carrier gas, which can affect the standing current and sensitivity.Generally robust, but the ion source can require periodic cleaning, especially with complex matrices.
Cost Lower initial instrument cost and generally lower operating costs.Higher initial instrument cost and potentially higher maintenance costs.
Information Provided Quantitative data (peak area or height).Quantitative and qualitative (structural) data.[10]

Experimental Protocols

A robust analytical method is crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of 1,2,3,4-tetrachloro-5,6-dimethylbenzene by both GC-ECD and GC-MS.

Sample Preparation Workflow

Sample_Prep_Workflow Sample Sample Matrix (e.g., Soil, Water, Tissue) Extraction Solvent Extraction (e.g., Hexane, Dichloromethane) Sample->Extraction Cleanup Sample Cleanup (e.g., Florisil or Silica Gel Column) Extraction->Cleanup to remove interferences Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Analysis GC-ECD or GC-MS Analysis Concentration->Analysis

Figure 3: General Sample Preparation Workflow.
  • Extraction: The analyte is extracted from the sample matrix using an appropriate organic solvent, such as hexane or dichloromethane.

  • Cleanup: The extract is passed through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica gel) to remove interfering compounds.

  • Concentration: The solvent is carefully evaporated to a small volume and reconstituted in a suitable solvent for injection.

  • Analysis: The prepared sample is injected into the GC system.

GC-ECD Method Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Inlet: Split/splitless, 250 °C, splitless mode

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium or Nitrogen, constant flow at 1.2 mL/min

  • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)

  • Detector: Micro-Electron Capture Detector (µECD)[11]

  • Detector Temperature: 300 °C

  • Makeup Gas: Nitrogen, 30 mL/min

GC-MS Method Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Inlet: Split/splitless, 250 °C, splitless mode

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)

  • Transfer Line Temperature: 280 °C

  • Ion Source: Electron Impact (EI), 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode:

    • Full Scan: m/z 50-350 (for identification)

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for 1,2,3,4-tetrachloro-5,6-dimethylbenzene (e.g., m/z 244, 229) for enhanced sensitivity.

Sensitivity and Detection Limits

For a highly chlorinated compound like 1,2,3,4-tetrachloro-5,6-dimethylbenzene, the GC-ECD is expected to exhibit superior sensitivity compared to a GC-MS operating in full scan mode. The ECD's response is directly related to the number of halogen atoms, making it exceptionally sensitive to this analyte.[5][6] It is not uncommon for ECDs to achieve detection limits that are 10 to 1000 times lower than other common GC detectors for halogenated compounds.[7]

However, the sensitivity of GC-MS can be significantly improved by operating in Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which reduces noise and enhances the signal-to-noise ratio. For even greater sensitivity and selectivity, especially in complex matrices, Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) can be employed.[12][13][14] GC-MS/MS can effectively filter out matrix interferences, leading to very low detection limits.[12]

ParameterGC-ECDGC-MS (Full Scan)GC-MS (SIM)
Expected Instrument Detection Limit (IDL) Low to sub-picogram (pg)Low picogram (pg)High to mid-femtogram (fg)
Method Detection Limit (MDL) Dependent on sample preparation, but can reach low ng/L (ppt) levels in water.[15]Typically higher than ECD, but can be improved with sample pre-concentration.Can be comparable to or even better than ECD, depending on the matrix and optimization.

Note: The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from method blank results.[16][17]

Conclusion and Recommendations

Both GC-ECD and GC-MS are powerful and suitable techniques for the analysis of 1,2,3,4-tetrachloro-5,6-dimethylbenzene. The choice between them should be guided by the specific analytical goals.

Choose GC-ECD when:

  • The primary goal is ultra-trace quantification of the target analyte.

  • The sample matrix is relatively clean and well-characterized.

  • High sample throughput is required for routine analysis.

  • Cost is a significant consideration.

Choose GC-MS when:

  • Unambiguous, legally defensible confirmation of the analyte's identity is required.

  • The sample matrix is complex and may contain co-eluting interferences.

  • Method development is being performed, or unknown compounds need to be identified.

  • A wider linear dynamic range is necessary.

For a comprehensive research and development setting, having access to both techniques is ideal. GC-ECD can be used for rapid screening and high-sensitivity quantification, while GC-MS serves as the gold standard for confirmation and analysis of challenging samples.

References

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Sources

Comparative

A Comparative Guide to the Environmental Persistence of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene and Hexachlorobenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the environmental persistence of 1,2,3,4-tetrachloro-5,6-dimethylbenzene and the well-documented persistent org...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental persistence of 1,2,3,4-tetrachloro-5,6-dimethylbenzene and the well-documented persistent organic pollutant (POP), hexachlorobenzene. While extensive data exists for hexachlorobenzene, a significant data gap remains for 1,2,3,4-tetrachloro-5,6-dimethylbenzene. Therefore, this document combines established experimental data for hexachlorobenzene with a predictive analysis of 1,2,3,4-tetrachloro-5,6-dimethylbenzene's likely environmental behavior based on structure-activity relationships and data from analogous compounds.

Introduction to Environmental Persistence

Environmental persistence refers to the length of time a chemical remains in the environment once introduced. Highly persistent chemicals resist degradation by biotic (living organisms) and abiotic (e.g., sunlight, water) processes, leading to their long-term presence in ecosystems. This persistence can result in bioaccumulation, where the chemical concentrates in organisms, and biomagnification, where its concentration increases up the food chain, posing risks to wildlife and human health.

This guide will delve into the key factors governing the environmental persistence of our two subject compounds: their susceptibility to biodegradation, photodegradation, and other abiotic degradation pathways, as well as their potential for bioaccumulation.

Chemical Structures and Their Implications for Persistence

The environmental fate of a chemical is intrinsically linked to its molecular structure. The presence, number, and position of functional groups can dramatically influence a molecule's reactivity and susceptibility to degradation.

Figure 1: Chemical structures of the two compounds.

Hexachlorobenzene (HCB) is a fully chlorinated benzene ring. This high degree of chlorination makes it chemically very stable and resistant to attack by microorganisms and chemical degradation processes.

1,2,3,4-Tetrachloro-5,6-dimethylbenzene , on the other hand, possesses two methyl groups in addition to four chlorine atoms. These methyl groups introduce potential sites for oxidative attack by microorganisms, which could lead to a different degradation profile compared to HCB.

Comparative Analysis of Environmental Persistence

Biodegradation

Biodegradation is a key process for the removal of organic pollutants from the environment. It involves the breakdown of complex molecules by microorganisms into simpler ones.

Hexachlorobenzene: HCB is notoriously resistant to biodegradation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] Its symmetrical, fully chlorinated structure offers no easy point of attack for microbial enzymes. While some studies have shown slow anaerobic reductive dechlorination to less chlorinated benzenes, the overall rate of biodegradation in the environment is extremely slow, contributing significantly to its persistence.[16]

1,2,3,4-Tetrachloro-5,6-dimethylbenzene: Direct experimental data on the biodegradation of this specific compound is scarce. However, we can infer its likely behavior based on related compounds. The presence of methyl groups on an aromatic ring can influence biodegradation in several ways:

  • Increased Susceptibility to Oxidation: Methyl groups can be initial points of enzymatic attack, particularly under aerobic conditions. This can lead to the formation of alcohols, aldehydes, and carboxylic acids, which are generally more water-soluble and biodegradable.

  • Steric Hindrance: The position of the methyl groups relative to the chlorine atoms may influence enzyme access to the aromatic ring.

Studies on the biodegradation of other chlorinated aromatic compounds with alkyl groups suggest that the presence of these groups can, in some cases, enhance degradation rates compared to their non-alkylated counterparts. Aromatic compounds with functional groups like alkyls are known to be susceptible to bacterial degradation.[18][19][20]

Figure 2: Postulated primary biodegradation pathways.
Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun.

Hexachlorobenzene: HCB is relatively resistant to direct photodegradation in the environment.[1][21][22][23] While it can be broken down by UV light under laboratory conditions, its environmental photodegradation is slow, with an estimated atmospheric half-life of around 80 days.[4]

1,2,3,4-Tetrachloro-5,6-dimethylbenzene: The presence of methyl groups may influence the photodegradation of the tetrachlorobenzene structure. Alkyl substitutions on aromatic rings can sometimes alter the light absorption properties of a molecule and its susceptibility to photochemical reactions. However, without specific experimental data, it is difficult to quantify the exact effect. It is plausible that the methyl groups could be susceptible to photo-oxidation, potentially leading to a faster degradation rate compared to HCB.

Abiotic Degradation

Other abiotic degradation processes, such as hydrolysis (reaction with water), are generally not significant for either HCB or chlorinated alkylbenzenes due to the stability of the aromatic ring and the carbon-chlorine bonds.

Bioaccumulation

Bioaccumulation is the buildup of a substance in an organism. It is often predicted by the octanol-water partition coefficient (Log Kow), with higher values indicating a greater tendency to accumulate in fatty tissues.

Hexachlorobenzene: HCB has a high Log Kow and is known to bioaccumulate to a very high degree in a wide range of organisms, from microorganisms to fish and mammals.[1][3][7][10] Bioconcentration factors (BCFs), which measure the accumulation of a chemical in an organism from water, can be in the tens of thousands for fish.[1][3]

1,2,3,4-Tetrachloro-5,6-dimethylbenzene: While no specific Log Kow or BCF data are available for this compound, the presence of two methyl groups would likely decrease its Log Kow compared to HCB. Generally, adding alkyl groups to a molecule can slightly decrease its lipophilicity. However, as a polychlorinated aromatic hydrocarbon, it is still expected to be lipophilic and have a significant potential for bioaccumulation, though likely to a lesser extent than HCB. Chlorinated benzenes and toluenes are known to be bio-accumulative.[24]

Quantitative Data Summary

The following table summarizes the available quantitative data for the environmental persistence of hexachlorobenzene and provides a predictive assessment for 1,2,3,4-tetrachloro-5,6-dimethylbenzene based on the principles discussed above.

ParameterHexachlorobenzene1,2,3,4-Tetrachloro-5,6-dimethylbenzene (Predicted)
Half-life in Soil 3 to 6 years[1]Likely shorter than HCB due to potential for microbial oxidation of methyl groups.
Half-life in Water 2.7 to 5.7 years[1]Likely shorter than HCB.
Half-life in Air 0.63 to 6.28 years[1]Likely shorter than HCB due to potential for photo-oxidation.
Log Kow 5.5 - 6.2Expected to be lower than HCB.
Bioconcentration Factor (BCF) in Fish High (e.g., up to 21,900)[1][3]Expected to be significant, but likely lower than HCB.
Primary Degradation Pathway Slow anaerobic reductive dechlorination[16]Aerobic oxidation of methyl groups followed by ring cleavage.

Experimental Protocols for Assessing Environmental Persistence

To definitively determine the environmental persistence of 1,2,3,4-tetrachloro-5,6-dimethylbenzene, a series of standardized experimental protocols would need to be followed, as outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).[25][26][27][28][29]

OECD 301: Ready Biodegradability

This series of tests evaluates the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium.

Methodology (Example: OECD 301 B - CO₂ Evolution Test):

  • Preparation of Inoculum: A mixed population of microorganisms from a source such as activated sludge from a wastewater treatment plant is prepared.

  • Test Setup: The test chemical is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms. Control flasks with a readily biodegradable reference substance (e.g., sodium benzoate) and without the test chemical are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The amount of CO₂ produced from the biodegradation of the test chemical is measured over time and compared to the theoretical maximum amount of CO₂ that could be produced.

  • Interpretation: A substance is considered readily biodegradable if it reaches a certain percentage of theoretical CO₂ evolution (e.g., >60%) within a 10-day window during the 28-day test period.

OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems

This test simulates the degradation of a chemical in a more complex environmental system that includes both water and sediment phases under aerobic and anaerobic conditions.

Methodology:

  • System Setup: Intact sediment cores with their overlying water are collected from a suitable site. The test chemical, usually radiolabeled, is added to the water phase.

  • Incubation: The systems are incubated in the dark at a controlled temperature. For aerobic testing, the water is aerated. For anaerobic testing, an inert gas is used to maintain anoxia.

  • Sampling and Analysis: At various time points, samples of water and sediment are taken and analyzed for the parent compound and its transformation products.

  • Data Analysis: The rates of degradation and the half-life of the test chemical in the total system, water, and sediment are calculated.

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Validation

A Comparative Guide to the Validation of Analytical Methods for 1,2,3,4-Tetrachloro-5,6-Dimethylbenzene Quantification

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 1,2,3,4-tetrachloro-5,6-dimethylbenzene. Designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 1,2,3,4-tetrachloro-5,6-dimethylbenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are inherently self-validating systems. We will explore the development and validation of suitable analytical methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Analytical Imperative: Why Method Validation is Non-Negotiable

For a compound like 1,2,3,4-tetrachloro-5,6-dimethylbenzene, which may be a manufacturing intermediate, an impurity in a drug substance, or an environmental analyte, precise and reliable quantification is critical for process control, safety assessment, and regulatory compliance. This guide will focus on the two most viable chromatographic techniques for this analyte: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Core Principles of Method Validation

According to the ICH Q2(R2) guideline, a comprehensive validation study encompasses several key performance characteristics.[4][6][7] Understanding the purpose of each is fundamental to designing a robust validation plan.

dot

Caption: Interrelationship of core analytical method validation parameters.

  • Accuracy: This demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed by analyzing a certified reference material or by spiking a sample matrix with a known quantity of the analyte.[1][8]

  • Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (short-term, same conditions), intermediate precision (within-lab variations like different days or analysts), and reproducibility (between labs).[9]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. The LOQ is the lowest concentration that can be determined with suitable accuracy and precision.[8]

  • Linearity & Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition). It provides an indication of its reliability during normal usage.[5]

Comparative Analysis: GC vs. HPLC for 1,2,3,4-Tetrachloro-5,6-Dimethylbenzene

The choice between Gas Chromatography and High-Performance Liquid Chromatography is dictated by the physicochemical properties of the analyte. 1,2,3,4-tetrachloro-5,6-dimethylbenzene is a semi-volatile, thermally stable, and non-polar compound, making it an excellent candidate for both techniques. The decision, therefore, rests on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available equipment.

Performance CharacteristicGas Chromatography (GC-ECD or GC-MS)High-Performance Liquid Chromatography (RP-HPLC-UV)Rationale & Causality
Principle of Separation Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.[10]Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.GC is ideal for volatile and thermally stable compounds. HPLC is versatile for a wider range of polarities and molecular weights.
Typical Stationary Phase Non-polar (e.g., 5% Phenyl Polysiloxane - DB-5 type)Reversed-Phase (e.g., Octadecylsilane - C18)For a non-polar analyte, a "like-dissolves-like" approach dictates a non-polar GC phase, while a non-polar stationary phase is used in RP-HPLC to retain the analyte from a more polar mobile phase.
Detection Method Electron Capture Detector (ECD) or Mass Spectrometry (MS)UV/Vis Diode Array Detector (DAD/PDA)The four chlorine atoms make the analyte highly electronegative, leading to exceptional sensitivity with an ECD. MS provides definitive identification and high sensitivity. Aromatic rings in the analyte allow for strong UV absorbance, typically around 215-225 nm.[11]
Estimated Sensitivity (LOQ) Very High (pg/mL to low ng/mL)Moderate (mid-to-high ng/mL)GC-ECD is exquisitely sensitive to halogenated compounds. HPLC-UV sensitivity is good but generally an order of magnitude lower than GC-ECD for this compound class.
Specificity High (GC-MS) to Moderate (GC-ECD)Moderate to HighGC-MS is highly specific due to mass fragmentation patterns. GC-ECD is selective for electronegative compounds. HPLC-DAD offers peak purity analysis via spectral comparison, enhancing specificity.
Sample Preparation Often requires extraction into a volatile organic solvent (e.g., hexane, toluene).Often requires dissolution in a mobile-phase compatible solvent (e.g., acetonitrile, methanol).GC requires a clean sample injection into a heated port, making solvent choice critical. HPLC is more tolerant of sample matrix but requires filtration to protect the column.
Throughput Moderate (Typical run times of 15-30 minutes)High (Modern UHPLC systems can have run times <5 minutes)Advances in UHPLC with core-shell or sub-2 µm particle columns allow for very rapid separations.[12]
Robustness Generally high, but sensitive to inlet contamination and column degradation.Generally high, but sensitive to mobile phase pH, composition, and column fouling.Both systems are robust if properly maintained. GC inlet liners and septa are common maintenance items. HPLC requires consistent mobile phase preparation.

Recommended Workflow for Method Validation

A structured approach is essential for an efficient and compliant validation process. The following workflow illustrates the logical progression from planning to final reporting.

dot

Caption: A systematic workflow for analytical method validation.

Experimental Protocol: GC-MS Method for Quantification

Given its superior sensitivity and specificity for halogenated aromatic compounds, a Gas Chromatography-Mass Spectrometry (GC-MS) method is often the preferred choice. The following is a detailed protocol for its development and validation.

1. Materials and Reagents

  • Reference Standard: 1,2,3,4-Tetrachloro-5,6-dimethylbenzene, >99% purity.

  • Internal Standard (IS): 2,4,5,6-Tetrachloro-m-xylene or a similar compound not present in samples.

  • Solvent: Hexane or Toluene, HPLC or pesticide residue grade.

  • Sample Matrix: As appropriate (e.g., placebo formulation, process stream blank).

2. Instrumentation (Typical)

  • Gas Chromatograph: Agilent GC system or equivalent, with split/splitless injector.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[13]

  • Carrier Gas: Helium, 99.999% purity, at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Single Quadrupole or Triple Quadrupole MS.

3. Chromatographic Conditions

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Program: 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min).

  • MS Transfer Line: 290 °C

  • Ion Source: 230 °C (Electron Ionization mode)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose 3-4 characteristic, abundant ions from the full scan spectrum of the analyte.

4. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in hexane.

  • Internal Standard Stock (1 mg/mL): Prepare similarly.

  • Calibration Standards: Prepare a series of 5-7 calibration standards by serial dilution of the stock standard to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL). Spike each with a fixed concentration of the internal standard.

  • Sample Preparation: Accurately weigh the sample, dissolve/extract in hexane, spike with the internal standard, and dilute to fall within the calibration range.

5. Validation Execution

  • Specificity: Analyze blank matrix, matrix spiked with analyte and IS, and matrix spiked with potential interferences to demonstrate no co-eluting peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area ratio (Analyte/IS) against the concentration ratio. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy (Recovery): Analyze a minimum of 9 samples at three concentrations (low, medium, high) across the range. Spike a blank matrix with known amounts of analyte. Recovery should typically be within 80-120%.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze 6 replicate preparations of a medium concentration standard on the same day by the same analyst. The Relative Standard Deviation (RSD) should be ≤ 15%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over both sets of data should meet the acceptance criteria.

  • LOQ & LOD:

    • Determine the LOQ by analyzing a series of low-concentration standards and identifying the concentration that provides a signal-to-noise ratio of ~10 and meets accuracy/precision criteria.

    • The LOD can be estimated from the concentration that yields a signal-to-noise ratio of ~3.

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., oven ramp rate ±1 °C/min, flow rate ±0.1 mL/min) and assess the impact on the results. The results should remain within the established precision of the method.

Conclusion

Both GC and HPLC offer viable pathways for the quantification of 1,2,3,4-tetrachloro-5,6-dimethylbenzene. The choice of methodology should be guided by the specific analytical requirements. For analyses demanding the highest sensitivity and definitive identification, such as trace impurity analysis or environmental monitoring, a validated GC-MS method is the superior choice . For routine quality control in a manufacturing setting where analyte levels are higher and speed is critical, a well-validated UHPLC-UV method can provide excellent performance with higher throughput.

Regardless of the chosen technique, a thorough and systematic validation process, grounded in the principles of ICH and FDA guidelines, is essential to ensure the generation of reliable, accurate, and defensible analytical data.[1][14] This commitment to scientific integrity is the bedrock of quality in research and industry.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharm International. (2011, November 2). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (n.d.). Evaluating CLP and EPA Methods for Pesticides in Water Using Agilent J&W DB-CLP1/DB-CLP2 GC Columns. [Link]

  • Macherey-Nagel. (n.d.). Gas chromatography. [Link]

  • Asian Publication Corporation. (n.d.). HPLC Determination of Chlorobenzene in Benzene. [Link]

Sources

Comparative

A Guide to the Structural Nuances of Polychlorinated Aromatic Hydrocarbons: A Comparative Analysis of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene and Tetrachlorotoluene Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Formula In the realm of chlorinated aromatic hydrocarbons, compounds sharing similar elemental compositions can exhibit va...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

In the realm of chlorinated aromatic hydrocarbons, compounds sharing similar elemental compositions can exhibit vastly different physicochemical and toxicological profiles. This guide delves into a structural comparison of 1,2,3,4-tetrachloro-5,6-dimethylbenzene and the isomers of tetrachlorotoluene. While both feature a tetrachlorinated benzene core, the seemingly minor difference in the number and placement of methyl groups introduces significant structural and electronic disparities. Understanding these subtleties is paramount for applications ranging from environmental analysis to the synthesis of complex chemical intermediates. This document provides an in-depth analysis of their molecular geometries, the analytical techniques used to elucidate their structures, and the underlying principles governing their conformational differences.

Core Physicochemical Properties: A Snapshot

A preliminary comparison of the fundamental properties of these compounds reveals the initial impact of their structural differences. The addition of a second methyl group in 1,2,3,4-tetrachloro-5,6-dimethylbenzene increases its molecular weight and can influence properties like melting point and solubility.

Property1,2,3,4-Tetrachloro-5,6-dimethylbenzene2,3,4,5-Tetrachlorotoluene2,3,5,6-Tetrachlorotoluene
Molecular Formula C₈H₆Cl₄[1][2][3]C₇H₄Cl₄[4][5]C₇H₄Cl₄[4]
Molecular Weight 243.95 g/mol [1][3]229.92 g/mol [4][5][6]229.9 g/mol [4]
CAS Number 877-08-7[1][3]1006-32-2[5][6]1006-31-1[4][6]
Appearance White needle-like crystals[7]Not specifiedNot specified
Melting Point 227°C (sublimation)[7]Not specifiedNot specified
Boiling Point Not specified279.9°C at 760 mmHg[8]Not specified
Solubility Insoluble in water; Soluble in hot ethanol, ether, benzene, and carbon tetrachloride.[7]Not specifiedNot specified

A Deep Dive into Molecular Structure and Geometry

The spatial arrangement of atoms defines a molecule's reactivity and interactions. The substitution patterns in 1,2,3,4-tetrachloro-5,6-dimethylbenzene and tetrachlorotoluene isomers create distinct steric and electronic environments.

1,2,3,4-Tetrachloro-5,6-dimethylbenzene: A Crowded Ring

The structure of 1,2,3,4-tetrachloro-5,6-dimethylbenzene is characterized by two adjacent (ortho) methyl groups and a contiguous block of four chlorine atoms. This high degree of substitution on the benzene ring leads to significant steric strain. The proximity of the two bulky methyl groups, and their flanking by chlorine atoms, likely forces them to adopt conformations that minimize repulsion. This can lead to a slight puckering of the benzene ring and out-of-plane bending of the C-C bonds attached to the methyl groups, distorting the ring from perfect planarity.

Tetrachlorotoluene Isomers: Varied Substitution Patterns

Unlike the single isomer of tetrachloro-dimethylbenzene discussed, tetrachlorotoluene represents several isomers with the formula C₇H₄Cl₄.[9] The positioning of the single methyl group relative to the four chlorine atoms dictates the structural properties of each isomer.

  • 2,3,4,5-Tetrachlorotoluene: In this isomer, the methyl group is positioned adjacent to a block of four chlorine atoms. Steric hindrance exists between the methyl group and the chlorine at position 5.

  • 2,3,5,6-Tetrachlorotoluene: Here, the methyl group is flanked by two chlorine atoms (at positions 2 and 6). This arrangement creates a more symmetric, but still significant, steric clash that can influence the rotational barrier of the methyl group.

The differing substitution patterns result in distinct electronic distributions across the aromatic ring. Chlorine atoms are strongly electron-withdrawing, while the methyl group is weakly electron-donating. These opposing electronic effects, combined with their specific locations, create unique molecular dipole moments and regions of varying electrostatic potential for each isomer.

Caption: Molecular structures of the compared compounds.

Methodologies for Structural Elucidation

A combination of experimental techniques and computational modeling is essential for a comprehensive structural analysis of these complex molecules.

Experimental Protocols
  • X-Ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive data on molecular geometry. It yields precise bond lengths, bond angles, and torsional angles, offering a clear picture of steric-induced distortions in the solid state.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the separation and identification of isomers of chlorinated hydrocarbons.[9][11]

    • Sample Preparation: Samples are dissolved in an organic solvent like hexane or dichloromethane.

    • GC Conditions: A non-polar capillary column is typically used to separate the isomers based on their boiling points and interaction with the stationary phase.[9]

    • MS Detection: Electron ionization (EI) at 70 eV is standard. The resulting mass spectra show a molecular ion peak and characteristic fragmentation patterns that serve as a fingerprint for each isomer.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the number and chemical environment of hydrogen and carbon atoms, respectively, which is crucial for distinguishing between isomers.

Computational Chemistry Approach

When experimental data is limited, or to gain deeper insight into electronic properties, computational methods are invaluable.

  • Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules.[12][13]

    • Geometry Optimization: A basis set such as B3LYP/6-311+G(2d,2p) is used to find the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles.[13]

    • Molecular Electrostatic Potential (MEP) Mapping: MEP analysis visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting reactivity.[12]

    • Natural Bonding Orbital (NBO) Analysis: NBO analysis provides insights into the electronic structure, including hybridization and charge delocalization within the molecule.[12]

A Compound Selection (Tetrachloro-dimethylbenzene vs. Tetrachlorotoluene Isomers) B Experimental Analysis A->B C Computational Modeling A->C D X-Ray Crystallography (Bond Lengths/Angles) B->D E GC-MS (Isomer Separation & ID) B->E F NMR Spectroscopy (Structural Confirmation) B->F G DFT Calculations (Geometry Optimization) C->G H MEP/NBO Analysis (Electronic Properties) C->H I Data Synthesis & Comparison D->I E->I F->I G->I H->I J Structural & Electronic Insights I->J

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene

As professionals in scientific research and development, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of hazardous materials like 1,2,3,4-Tetrachloro...

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Author: BenchChem Technical Support Team. Date: April 2026

As professionals in scientific research and development, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of hazardous materials like 1,2,3,4-Tetrachloro-5,6-dimethylbenzene (CAS No. 877-08-7) is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this chlorinated aromatic compound.

Hazard Profile and Risk Assessment: Understanding the "Why"

1,2,3,4-Tetrachloro-5,6-dimethylbenzene is a polychlorinated aromatic hydrocarbon. Its chemical structure dictates its toxicological and environmental profile, making it a substance that requires meticulous handling from acquisition to disposal. The primary risks are rooted in its toxicity and environmental persistence.[1]

Hazard TypeDescriptionCausality and Key Precautions
Health Hazard TOXIC ; harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Contact may cause severe injury, with effects potentially being delayed.[2]The chlorine atoms on the benzene ring enhance its toxicity. Precaution: Always handle in a well-ventilated area, such as a chemical fume hood, and wear comprehensive Personal Protective Equipment (PPE). Avoid all personal contact.[3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects .[3] The compound is persistent in soil and water and exhibits a medium potential for bioaccumulation.[3]Its low water solubility and strong adsorption to organic matter mean that once released, it remains in the environment for a long time, posing a continuous threat to ecosystems.[4] Precaution: Absolutely prevent any release into drains, soil, or waterways.[3][5] All spills must be contained.[3]
Physical & Reactivity Hazard Non-combustible solid.[2][3] However, upon heating, it may decompose to produce corrosive and toxic fumes, including hydrogen chloride and other chlorinated compounds.[2]Thermal decomposition can break the carbon-chlorine bonds, leading to hazardous byproducts. Precaution: Store away from heat in a cool, dry, well-ventilated area.[5] In case of a nearby fire, containers may explode when heated.[2]

Core Principles of Compliant Disposal

The disposal of this compound is governed by its classification as hazardous waste. Adherence to the following principles is mandatory for ensuring safety and regulatory compliance.

  • Waste Characterization: 1,2,3,4-Tetrachloro-5,6-dimethylbenzene and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be classified and handled as hazardous waste.[6]

  • Segregation: Never mix this waste with other waste streams. Doing so can create dangerous chemical reactions and complicates the disposal process, often leading to significantly higher costs and regulatory violations. Keep it in a dedicated, closed, and properly labeled container.

  • Containment: Waste must be stored in its original container or a compatible, tightly sealed substitute.[5] The container must be in good condition, free from leaks, and clearly labeled.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for safely accumulating and disposing of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene waste.

Step 1: Personal Protective Equipment (PPE) and Safety

  • Before handling the chemical or its waste, don the following PPE:

    • Nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use.

    • Safety glasses or goggles.

    • A lab coat.

  • Ensure work is performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Step 2: Waste Accumulation and Labeling

  • Designate a specific, compatible container for the waste. This can be the original product container or a new, clean, and sealable container.[3][5]

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "1,2,3,4-Tetrachloro-5,6-dimethylbenzene".

  • Place all contaminated solid waste, including disposable labware, weighing papers, and contaminated PPE, directly into this container.

  • For solutions, use a compatible, sealed liquid waste container. Do not mix with other solvents.

  • Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.[5]

Step 3: Arranging for Professional Disposal

  • Do not attempt to dispose of this chemical via standard trash or sewer systems. This is illegal and environmentally hazardous.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for managing hazardous waste disposal.

  • Provide the EHS office with the exact name of the chemical, the quantity of waste, and its location.

  • The EHS office will coordinate with a licensed hazardous waste disposal contractor for pickup. These contractors will use approved disposal methods, most commonly high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure the complete destruction of chlorinated compounds.[10][11]

Step 4: Documentation and Record-Keeping

  • Maintain a log of the waste generated, including the chemical name and quantity.

  • When the waste is collected, you will sign a hazardous waste manifest. This document tracks the waste from your laboratory (the "generator") to its final disposal facility.[12]

  • Retain a copy of the manifest as proof of proper disposal, in accordance with your institution's policies and federal regulations.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action.

Spill Cleanup Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[6]

  • Protect: Control personal contact by wearing appropriate PPE, including respiratory protection if dust is present.[3]

  • Contain: Prevent the spill from entering any drains or waterways.[3][5]

  • Clean Up:

    • For a dry spill, use dry cleanup procedures to avoid generating dust.[3] Carefully sweep or vacuum the material (using a vacuum designed for hazardous dusts) and place it in a sealed, labeled hazardous waste container.[3]

    • Wash the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste. Prevent runoff into drains.[3]

  • Report: Report the incident to your supervisor and EHS department.

First-Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water and soap for at least 15 minutes. Seek medical attention if irritation occurs.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene waste.

G cluster_prep Preparation & Handling cluster_accumulation Waste Accumulation cluster_disposal Disposal & Documentation cluster_emergency Contingency A Identify Waste: 1,2,3,4-Tetrachloro- 5,6-dimethylbenzene B Consult Safety Data Sheet (SDS) for Hazard Information A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste into a Dedicated, Compatible Container C->D K Spill or Exposure Occurs C->K If spill happens E Securely Close and Label Container 'Hazardous Waste' + Chemical Name D->E F Store in Designated Satellite Accumulation Area E->F G Contact Institutional EHS Office to Schedule Waste Pickup F->G H Prepare Waste Manifest for Transport G->H I Transfer Custody to Licensed Hazardous Waste Vendor H->I J Receive & File Certificate of Destruction I->J L Execute Emergency Procedures (Spill Cleanup / First Aid) K->L M Report Incident to Supervisor and EHS L->M M->D Contain spill residue

Caption: Disposal workflow for 1,2,3,4-Tetrachloro-5,6-dimethylbenzene.

References

  • 1,2,3,4-Tetrachloro-5,6-Dimethylbenzylene | 877-08-7. (2026, January 13). ChemicalBook.
  • Hitchman, M. L., & Smith, G. J. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-432.
  • 1,2,3,4-Tetrachlorobenzene Safety Data Sheet. (2023, July 6). Apollo Scientific.
  • 1,2,4,5-Tetrachlorobenzene Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • 1,2,3,4-Tetrachlorobenzene Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Recycling & Disposal - Chlorinated Solvents.
  • 3,4-Dimethylbenzaldehyde Safety Data Sheet. (2023, March 4). TCI Chemicals.
  • Fact sheet: 1,2,3,4-tetrachlorobenzene. Public Services and Procurement Canada.
  • Benzene, 1,2,3,4-tetrachloro-5,6-dimethyl- - Substance Details. (2026, February 11). U.S. Environmental Protection Agency.
  • Chlorinated aromatics from the combustion of hazardous waste. (2009, May 1). DiVA-portal.org.
  • Common Name: 1,2,4,5-TETRACHLOROBENZENE HAZARD SUMMARY. New Jersey Department of Health.
  • Polychlorinated Biphenyls (PCBs). (2026, January 7). U.S. Environmental Protection Agency.
  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • EPA: Disposal of Polychlorinated Biphenyls. (1998, July 13). U.S. Government Accountability Office.
  • Policy and Guidance for Polychlorinated Biphenyls. (2026, March 5). U.S. Environmental Protection Agency.
  • 41 CFR § 102-40.220 - How do we handle polychlorinated biphenyls (PCBs)?

Sources

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